molecular formula C7H5ClN2 B1456811 6-Chloro-5-methylpyridine-2-carbonitrile CAS No. 875293-89-3

6-Chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B1456811
CAS No.: 875293-89-3
M. Wt: 152.58 g/mol
InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHTIHTHZLYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724428
Record name 6-Chloro-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875293-89-3
Record name 6-Chloro-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-5-methylpyridine-2-carbonitrile chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-methylpyridine-2-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Pyridine scaffolds are foundational in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, synthetic utility, and critical safety protocols. We will explore its reactivity, emphasizing its role as a versatile intermediate for creating more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2]

This compound is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitrile group attached to the core aromatic ring. These functional groups impart specific reactivity and properties that make it a valuable precursor in multi-step synthesis.

Chemical Structure and Core Identifiers

The unique arrangement of its functional groups dictates its chemical behavior, particularly the susceptibility of the chlorine atom at the 2-position to nucleophilic displacement.

  • IUPAC Name: 6-chloro-5-methyl-2-pyridinecarbonitrile[3]

  • CAS Number: 875293-89-3[3][4][5]

  • Molecular Formula: C₇H₅ClN₂[3][4]

  • SMILES: CC1=C(Cl)N=C(C=C1)C#N[4]

  • InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N[3]

reactivity_hotspots start This compound chloro_node C2-Chloro Site (Primary Reaction Hub) start->chloro_node Nucleophilic Aromatic Substitution (SNAr) nitrile_node C6-Nitrile Site (Functional Group Transformation) start->nitrile_node Hydrolysis / Reduction ring_node Pyridine Ring (Core Scaffold) start->ring_node Core for Derivatization caption Figure 2: Key Reactivity Sites experimental_workflow setup 1. Reaction Setup (Substrate in Anhydrous DMF under N₂) reagents 2. Reagent Addition (Add K₂CO₃, then Benzylamine) setup->reagents reaction 3. Heating & Monitoring (Heat to 80-100 °C, Monitor by TLC) reagents->reaction workup 4. Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product (6-(benzylamino)-5-methylpicolinonitrile) purify->product

References

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂.[1][2] As a bifunctional molecule, featuring both a reactive nitrile group and a halogenated pyridine core, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Understanding its solubility profile is a critical first step in reaction design, process development, purification, and formulation for any research scientist or drug development professional. An accurate assessment of solubility in various solvent systems dictates the choice of reaction media, crystallization conditions, and chromatographic purification strategies, directly impacting yield, purity, and process efficiency.

This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes and data from analogous compounds. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility in your laboratory workflows.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of this compound—comprising a pyridine ring, a chloro group, a methyl group, and a nitrile group—presents a nuanced polarity profile that dictates its interaction with different solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a polar feature, capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in polar solvents.

  • Nitrile Group (-C≡N): The cyano group is strongly polar and can also act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.

  • Chloro Group (-Cl): The chlorine atom is electronegative, adding to the overall polarity of the molecule.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will favor solubility in less polar or nonpolar organic solvents.

The interplay of these functional groups suggests that this compound will exhibit limited solubility in water but good solubility in a range of common organic solvents. The presence of both polar (nitrile, chloro, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) features indicates an affinity for solvents of intermediate polarity.

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Predicted Solubility in Common Laboratory Solvents

Based on this comparative analysis, the following table summarizes the predicted solubility profile. It is imperative to validate these predictions experimentally.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe nonpolar methyl group and the aromatic ring reduce affinity for water, despite polar groups.
Methanol / EthanolSoluble to Highly SolubleThe alcohol's ability to hydrogen bond and its alkyl character can solvate the molecule effectively.
Polar Aprotic AcetoneSoluble to Highly SolubleThe polar nature of acetone can interact with the nitrile and chloro groups.
AcetonitrileSolubleSimilar polarity to the target molecule should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Highly SolubleStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)Soluble to Highly SolubleA versatile solvent that can solvate both moderately polar and nonpolar aspects of the molecule.
Ethyl AcetateSolubleA moderately polar solvent that should effectively dissolve the compound.
Nonpolar TolueneModerately SolubleThe aromatic nature of toluene can interact with the pyridine ring.
Hexane / HeptaneSparingly Soluble to InsolubleThe high polarity of the nitrile and chloro groups will limit solubility in nonpolar aliphatic solvents.

Experimental Protocol for Solubility Determination

To obtain reliable and quantitative solubility data, a systematic experimental approach is required. The following protocol is a self-validating system designed for accuracy and reproducibility. It is divided into a qualitative assessment for rapid screening and a quantitative analysis for precise measurement.

Materials and Equipment
  • This compound (solid)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Scintillation vials or test tubes with screw caps

  • A range of analytical grade solvents (as listed in the table above)

Experimental Workflow Diagram

References

6-Chloro-5-methylpyridine-2-carbonitrile mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 6-Chloro-5-methylpyridine-2-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a nitrile moiety on the pyridine scaffold, offers versatile handles for further chemical modification. This guide provides an in-depth exploration of a robust and mechanistically sound synthetic pathway for its formation. We will dissect each reaction step, elucidating the underlying principles, causality behind experimental choices, and the intricate electron movements that govern the transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's synthesis, grounded in authoritative scientific principles.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a deliberate, three-stage process commencing with the commercially available 2-amino-5-methylpyridine. This strategy is predicated on the selective and sequential introduction of the cyano and chloro functionalities, leveraging well-established and high-yielding transformations in heterocyclic chemistry.

The chosen pathway involves:

  • Sandmeyer Cyanation: Conversion of the C2-amino group into a nitrile via a diazonium salt intermediate. This classic reaction provides a clean and efficient method for installing the carbon-based functional group.

  • Pyridine N-Oxidation: Activation of the pyridine ring for subsequent nucleophilic substitution by converting the ring nitrogen into an N-oxide. This step is crucial for directing the final chlorination to the desired position.

  • Deoxygenative Chlorination: Introduction of the C6-chloro substituent using phosphorus oxychloride (POCl₃), which reacts with the N-oxide to facilitate regioselective chlorination and subsequent deoxygenation to yield the final product.

This strategic sequencing ensures high regioselectivity, which is often a significant challenge in pyridine chemistry.

G cluster_0 Overall Synthetic Workflow Start 2-Amino-5-methylpyridine Step1 Sandmeyer Reaction (NaNO₂, HCl, CuCN) Start->Step1 Intermediate1 5-Methylpyridine-2-carbonitrile Step1->Intermediate1 Step2 N-Oxidation (m-CPBA or H₂O₂/AcOH) Intermediate1->Step2 Intermediate2 5-Methylpyridine-2-carbonitrile N-oxide Step2->Intermediate2 Step3 Deoxygenative Chlorination (POCl₃) Intermediate2->Step3 End This compound Step3->End

Caption: High-level overview of the synthetic pathway.

Module I: The Sandmeyer Reaction - Installing the Nitrile

The journey begins with the conversion of the primary amino group of 2-amino-5-methylpyridine into a nitrile. The Sandmeyer reaction is the preeminent choice for this transformation due to its reliability and broad substrate scope.[1][2] The reaction proceeds in two distinct phases: diazotization and copper-catalyzed nucleophilic substitution.

Mechanism of Formation

Phase 1: Diazotization The initial step involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the pyridine attacks the nitrosonium ion. A series of proton transfers and subsequent elimination of a water molecule result in the formation of a stable aryl diazonium salt.[3] This entire process must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Phase 2: Copper(I)-Catalyzed Cyanation The diazonium salt is then subjected to a solution of copper(I) cyanide (CuCN). The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer leads to the irreversible loss of dinitrogen gas (N₂), an excellent leaving group, and the formation of an aryl radical. This radical then reacts with the copper-cyanide complex to form the final product, 5-methylpyridine-2-carbonitrile, while regenerating the copper(I) catalyst.[5]

G cluster_diazotization Phase 1: Diazotization cluster_cyanation Phase 2: Cyanation Amine 2-Amino-5-methylpyridine Nitrosonium + NO⁺ Diazonium 5-Methyl-pyridin-2-yl-diazonium salt Nitrosonium->Diazonium Attack, Proton Transfers, -H₂O Diazonium_Salt Diazonium Salt Diazonium->Diazonium_Salt SET Cu(I)CN (SET) Radical Aryl Radical + N₂ SET->Radical -N₂ Product 5-Methylpyridine-2-carbonitrile Radical->Product + [Cu(II)(CN)₂]⁻ - Cu(I)CN

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile

Safety: This procedure involves highly toxic cyanide salts and potentially explosive diazonium intermediates. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Diazotization:

    • To a stirred solution of concentrated hydrochloric acid (3 equiv.) in water, add 2-amino-5-methylpyridine (1.0 equiv.). Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution at 0–5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize with an aqueous base (e.g., sodium carbonate) to pH ~8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography or recrystallization to obtain pure 5-methylpyridine-2-carbonitrile.

Module II: N-Oxidation - Activating the Pyridine Ring

With the nitrile group installed, the next strategic step is to activate the pyridine ring for chlorination at the C6 position. Oxidation of the pyridine nitrogen to an N-oxide accomplishes this by altering the electronic properties of the ring.[6] The N-oxide functionality acts as an electron-donating group via resonance, increasing electron density at the C2, C4, and C6 positions. However, it also exerts a strong inductive electron-withdrawing effect due to the positive formal charge on the nitrogen, rendering these same positions highly susceptible to nucleophilic attack after activation.[7][8]

Mechanism of N-Oxidation

This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The mechanism is a straightforward nucleophilic attack. The lone pair of electrons on the basic pyridine nitrogen attacks the electrophilic outer oxygen atom of the peroxy acid. This concerted step involves the cleavage of the weak O-O bond and proton transfer, yielding the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

G Pyridine 5-Methylpyridine- 2-carbonitrile TransitionState [Transition State] Pyridine->TransitionState Nucleophilic Attack on Electrophilic Oxygen Peroxyacid m-CPBA Peroxyacid->TransitionState Product 5-Methylpyridine- 2-carbonitrile N-oxide TransitionState->Product Byproduct + m-CBA TransitionState->Byproduct

Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile N-oxide
  • Reaction Setup:

    • Dissolve 5-methylpyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent such as dichloromethane or chloroform.

    • Cool the solution to 0 °C in an ice bath.

  • Oxidation:

    • Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess peroxide.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-oxide.

    • The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Module III: Deoxygenative Chlorination - The Final Transformation

The final step is the conversion of the N-oxide to the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxygenative halogenation.[9][10] It serves as both an activating agent and the source of the chloride nucleophile.

Mechanism of Chlorination

The reaction proceeds via a well-established addition-elimination mechanism.[11]

  • Activation of the N-Oxide: The nucleophilic oxygen of the N-oxide attacks the highly electrophilic phosphorus atom of POCl₃. This displaces a chloride ion and forms a stable P-O bond, creating a pyridinium intermediate with an excellent dichlorophosphoryloxy leaving group attached to the nitrogen.

  • Nucleophilic Attack: The pyridine ring is now highly activated towards nucleophilic attack. The chloride ion, generated in the first step, attacks one of the electron-deficient ortho positions (C2 or C6). Since the C2 position is already substituted with the nitrile group, the attack occurs regioselectively at the C6 position.

  • Rearomatization: The resulting dihydropyridine intermediate collapses, eliminating the dichlorophosphoryl group (which decomposes) and restoring the aromaticity of the ring. This elimination step yields the final product, this compound.

G N-Oxide N-Oxide Intermediate Activated Activated Pyridinium Intermediate + Cl⁻ N-Oxide->Activated Attacks P of POCl₃ POCl3 POCl₃ Dihydropyridine Dihydropyridine Adduct Activated->Dihydropyridine Cl⁻ attacks C6 Attack Nucleophilic Attack by Cl⁻ Product This compound Dihydropyridine->Product Eliminates [OPOCl₂]⁻ Elimination Elimination & Rearomatization

Caption: Mechanism of Deoxygenative Chlorination with POCl₃.

Experimental Protocol: Synthesis of this compound

Safety: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[12][13] This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus within a fume hood.

  • Reaction Setup:

    • Place the 5-methylpyridine-2-carbonitrile N-oxide (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add an excess of phosphorus oxychloride (3-5 equiv.), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like 1,2-dichlorobenzene can be used.

  • Chlorination:

    • Heat the mixture to reflux (the boiling point of POCl₃ is 105.8 °C).[9][13]

    • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

    • Neutralize the acidic aqueous solution with a solid or concentrated base (e.g., sodium hydroxide or sodium carbonate) while cooling in an ice bath. Adjust to a pH of ~7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

Summary of Synthesis

The following table summarizes the key parameters for the described synthetic pathway.

StepReactionKey ReagentsTypical ConditionsExpected Yield
1 Sandmeyer CyanationNaNO₂, HCl, CuCN0-5 °C, then 50-60 °C70-85%
2 N-Oxidationm-CPBA or H₂O₂/AcOH0 °C to RT85-95%
3 Deoxygenative ChlorinationPOCl₃Reflux (~106 °C)65-80%

Conclusion

The formation of this compound is a testament to the power of strategic, multi-step synthesis in heterocyclic chemistry. By leveraging the classical Sandmeyer reaction for precise nitrile installation, followed by N-oxide activation to control the regiochemistry of the final chlorination step, the target molecule can be constructed efficiently and with high fidelity. Each stage of the process relies on fundamental mechanistic principles, from the generation of electrophilic intermediates like the nitrosonium ion to the nucleophilic addition-elimination pathways on an activated pyridine ring. A thorough understanding of these mechanisms is paramount for process optimization, troubleshooting, and the adaptation of this methodology to synthesize other valuable pyridine derivatives.

References

Spectroscopic Analysis of 6-Chloro-5-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Notice: Despite a comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 6-Chloro-5-methylpyridine-2-carbonitrile, specific, verifiable spectral data from primary literature or public spectral databases could not be located. The following guide is therefore constructed based on established principles of spectroscopic interpretation and predicted values derived from data for structurally similar compounds. This document aims to serve as an educational resource and a predictive guide for researchers working with this molecule, but it must be emphasized that the data presented herein is theoretical and awaits experimental verification.

Introduction

This compound is a halogenated and cyanated pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The unique substitution pattern on the pyridine ring, featuring an electron-donating methyl group and electron-withdrawing chloro and nitrile groups, creates a molecule with distinct electronic and steric properties. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic techniques provides the most robust method for this characterization.

This guide will present a theoretical analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the fundamental principles of each technique and by drawing analogies to closely related, characterized molecules.

Predicted Spectroscopic Data and Interpretation

Molecular Structure

Figure 1: Structure and numbering of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7 - 7.9Doublet (d)1HH-4Deshielded by the adjacent nitrogen and the anisotropic effect of the nitrile group. Coupled to H-3.
~ 7.5 - 7.7Doublet (d)1HH-3Coupled to H-4. Expected to be slightly upfield compared to H-4.
~ 2.4 - 2.6Singlet (s)3H-CH₃Typical range for a methyl group on an aromatic ring. No adjacent protons, hence a singlet.

Causality behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Frequency: A 400 or 500 MHz spectrometer would be ideal to ensure good signal dispersion, especially for resolving the coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show all seven carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 154 - 157C-6Attached to the electronegative chlorine atom, causing a significant downfield shift.
~ 150 - 153C-4The para-carbon to the nitrile group, expected to be downfield.
~ 140 - 143C-2Attached to the nitrogen and the electron-withdrawing nitrile group.
~ 132 - 135C-5Attached to the methyl group.
~ 127 - 130C-3Aromatic CH carbon.
~ 115 - 118-CNCharacteristic chemical shift for a nitrile carbon.
~ 18 - 22-CH₃Typical upfield chemical shift for a methyl group attached to an aromatic ring.

Field-Proven Insights: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between the quaternary carbons (C-2, C-5, C-6, -CN) and the carbons with attached protons (C-3, C-4, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for the identification of key functional groups.

Table 3: Predicted Key IR Absorptions for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2230 - 2240Strong, SharpC≡N stretchThe nitrile group has a very characteristic and strong absorption in this region.
~ 1550 - 1600Medium - StrongC=C / C=N ring stretchingTypical for aromatic and heteroaromatic rings. A series of bands is expected.
~ 2900 - 3100Weak - MediumC-H stretchingAromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.
~ 1000 - 1200Medium - StrongC-Cl stretchThe C-Cl stretch for aryl chlorides typically appears in this region.

Experimental Workflow: IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition prep1 Place a small amount of solid sample onto the ATR crystal prep2 Apply pressure using the anvil prep1->prep2 acq2 Collect the sample spectrum (typically 16-32 scans) prep2->acq2 acq1 Collect a background spectrum of the empty ATR crystal acq1->acq2 acq3 Perform background subtraction acq2->acq3

Figure 2: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Relative Intensity (%)AssignmentRationale
152100[M]⁺ (with ³⁵Cl)Molecular ion peak for the most abundant chlorine isotope.
154~33[M+2]⁺ (with ³⁷Cl)The characteristic isotopic peak for a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
117Variable[M-Cl]⁺A common fragmentation pathway involving the loss of the chlorine atom.

Authoritative Grounding: The presence and ~3:1 intensity ratio of the M and M+2 peaks is a definitive confirmation of the presence of a single chlorine atom in the molecule. This is a fundamental principle in mass spectrometry of halogenated compounds.

Conclusion and a Call for Data

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on foundational chemical principles and data from analogous structures. The provided tables and interpretations are intended to guide researchers in the analysis of this compound.

However, experimentally acquired data is the ultimate arbiter of chemical structure. The scientific community would greatly benefit from the publication of the experimental NMR, IR, and MS spectra for this compound. Such data would provide a valuable reference for future synthetic and analytical work.

Purity and Characterization of 6-Chloro-5-methylpyridine-2-carbonitrile: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a molecular scaffold and synthetic intermediate necessitates a robust and reliable framework for assessing its purity and confirming its structural identity. This guide provides a detailed examination of the essential analytical methodologies required to fully characterize this compound. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic purity assessment and spectroscopic structural elucidation. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a solid, white to light yellow compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[3][4] As a multi-functionalized heterocyclic compound, it serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine core is a privileged structure in pharmacology, and the specific arrangement of chloro, methyl, and nitrile substituents offers multiple reaction sites for molecular elaboration.[5]

Given its role as a critical starting material, the purity and structural integrity of this compound are paramount. Undetected impurities, whether starting materials, by-products from synthesis, or isomers, can have profound downstream consequences, leading to failed reactions, impure final products, and misleading biological data. Therefore, a multi-pronged analytical approach is not just recommended but essential for quality control and regulatory compliance.

Purity Assessment: Chromatographic Methodologies

The primary objective of purity analysis is to separate and quantify the main compound from all potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold-standard techniques for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile compounds. For this compound, its polarity and aromaticity make it well-suited for separation on C18 columns. The selection of an appropriate mobile phase is critical for achieving optimal resolution between the main peak and any impurities.

Causality of Method Design:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention for the moderately polar pyridine derivative.

  • Mobile Phase: A gradient of acetonitrile (a polar aprotic organic modifier) and water is used to elute compounds of varying polarities. Starting with a higher water concentration allows for the retention of the main compound, while gradually increasing the acetonitrile concentration elutes more non-polar impurities.

  • Acidification: The addition of a small amount of acid (formic acid or phosphoric acid) to the mobile phase is crucial. It protonates the basic nitrogen of the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual free silanol groups on the silica support.[6] Formic acid is preferred for mass spectrometry (MS) compatibility.[6]

  • Detection: UV detection at 254 nm is effective due to the aromatic nature of the pyridine ring, which provides strong chromophoric activity.

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm × 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method). Commercial batches typically specify a purity of ≥97%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[7] Coupled with a mass spectrometer, it provides both quantitative purity data and qualitative identification of impurities. This is particularly useful for identifying residual solvents from synthesis or isomers.

Causality of Method Design:

  • Technique Choice: GC is suitable as the target molecule has sufficient volatility. The MS detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.[8]

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen to provide good separation of the analyte from potential synthesis-related impurities, which may have different polarities.

  • Inlet Temperature: The inlet temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Temperature Program: A temperature gradient is employed to first separate highly volatile components (like residual solvents) at lower temperatures before ramping up to elute the main compound and any less volatile impurities.

Experimental Protocol: GC-MS Purity and Impurity ID

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Hold at 60 °C for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-400 amu.

  • Data Analysis: Determine purity using the Area % method from the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and known potential by-products from the synthesis route.[9]

Table 1: Summary of Recommended Chromatographic Conditions

ParameterHPLC MethodGC-MS Method
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNHelium
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C (Column)60 °C to 280 °C (Oven Program)
Detection UV at 254 nmMass Spectrometry (40-400 amu)
Primary Use Purity quantificationPurity quantification & Impurity ID

Structural Characterization: Spectroscopic Techniques

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is used to confirm that the compound is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei (¹H and ¹³C).

  • ¹H NMR: This technique provides information on the number, connectivity, and environment of protons. For this compound, the spectrum is expected to be simple and highly informative.

    • Expected Signals:

      • A singlet (~2.4-2.6 ppm) integrating to 3 protons, corresponding to the methyl group (-CH₃).

      • A doublet (~7.6-7.8 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C3 position.

      • A doublet (~7.9-8.1 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C4 position. The coupling constant between these two doublets should be around 8-9 Hz.

  • ¹³C NMR: This provides information about the carbon skeleton.

    • Expected Signals: Seven distinct carbon signals are expected.

      • ~18-22 ppm: Methyl carbon (-CH₃).

      • ~116-118 ppm: Nitrile carbon (-C≡N).

      • ~125-155 ppm: Five aromatic carbons, including the carbon bearing the chlorine atom (C6), which will be significantly influenced by the halogen.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental characteristic. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak. A key feature is the isotopic pattern of chlorine.

    • Molecular Ion [M]⁺: A peak at m/z ≈ 152.

    • Isotope Peak [M+2]⁺: A second peak at m/z ≈ 154 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom. This observation is a critical validation point. A patent describing the synthesis confirms an [M+H]⁺ peak at 153.1, consistent with this expectation.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

  • Expected Characteristic Peaks:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2920-2980 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

    • ~2220-2240 cm⁻¹: A strong, sharp absorption characteristic of the nitrile group (C≡N). This is a key diagnostic peak.

    • ~1450-1600 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations.

    • ~700-850 cm⁻¹: C-Cl stretching vibration, typically found in the fingerprint region.

Table 2: Summary of Expected Spectroscopic Data

TechniqueObservationExpected Result for this compound
¹H NMR Chemical Shift (δ), Multiplicity~2.5 ppm (s, 3H); ~7.7 ppm (d, 1H); ~8.0 ppm (d, 1H)
¹³C NMR Chemical Shift (δ)7 distinct signals, including methyl (~20 ppm) and nitrile (~117 ppm)
MS Molecular Ion & Isotope Pattern[M]⁺ at m/z 152; [M+2]⁺ at m/z 154 (approx. 3:1 ratio)
FTIR Wavenumber (cm⁻¹)Strong C≡N stretch at ~2230 cm⁻¹; Aromatic C-H at >3000 cm⁻¹

Integrated Analytical Workflow

A robust quality control system relies on an integrated workflow where orthogonal techniques are used to validate one another. The purity data from HPLC and GC-MS must be complemented by the structural confirmation from spectroscopy to release a batch of the material with confidence.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Disposition Sample Sample Receipt (this compound) HPLC HPLC Analysis (Quantitative Purity) Sample->HPLC GCMS GC-MS Analysis (Purity & Impurity ID) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MW & Isotope Pattern) Sample->MS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Purity_Check Purity ≥ 97%? HPLC->Purity_Check GCMS->Purity_Check Structure_Check Data Consistent with Structure? Purity_Check->Structure_Check Yes Fail Reject Batch (Further Investigation) Purity_Check->Fail No NMR->Structure_Check MS->Structure_Check FTIR->Structure_Check CoA Generate Certificate of Analysis (CoA) Structure_Check->CoA Yes Structure_Check->Fail No Pass Batch Release CoA->Pass

Caption: Integrated workflow for purity and characterization.

This workflow ensures that both the purity and the identity of the material are confirmed through independent, complementary methods. A batch of this compound only passes quality control if it meets the purity specification (e.g., ≥97%) AND all spectroscopic data are unequivocally consistent with the proposed structure.

G Molecule This compound C₇H₅ClN₂ MW: 152.58 NMR NMR Molecule->NMR probes MS MS Molecule->MS weighs FTIR FTIR Molecule->FTIR vibrates NMR_Data • ¹H: Methyl singlet, 2x Aromatic doublets • ¹³C: 7 distinct carbon signals NMR->NMR_Data yields data on MS_Data • Molecular Ion: m/z 152 • Isotope Peak: m/z 154 (3:1 ratio) MS->MS_Data yields data on FTIR_Data • Strong C≡N stretch (~2230 cm⁻¹) • Aromatic C=C, C=N stretches FTIR->FTIR_Data yields data on

Caption: Correlation of spectroscopic data to molecular structure.

Conclusion

The comprehensive analysis of this compound is a critical step in ensuring its suitability for research and drug development. A meticulous approach combining high-resolution chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, and FTIR) for structural verification provides a complete and reliable characterization. By understanding the principles behind each method and implementing an integrated workflow, scientists can ensure the quality of this key synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.

References

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3). As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in the research environment. This document is intended to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this compound is "Warning"[1]. These classifications are based on data from the compound itself and structurally similar pyridine derivatives. The pyridine ring and its functional groups contribute to its toxicological profile. Pyridine and its derivatives are known to be absorbed through oral, dermal, and inhalation routes and can cause a range of adverse health effects[2].

Causality of Hazards:

The toxicity of this compound can be attributed to its chemical structure. The pyridine ring is a bioisostere for a benzene ring and can interact with biological systems. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group can influence its reactivity and metabolic pathways. While specific data on the metabolism of this compound is limited, pyridine itself is metabolized in the liver, which can be a target organ for toxicity[3].

Summary of Toxicological Data
Toxicological Endpoint Classification/Finding Comments and Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)GHS classification indicates moderate acute oral toxicity. For a similar compound, 2-Chloro-5-nitropyridine, the oral LD50 in rats is reported as 738.87 mg/kg[4].
Acute Dermal Toxicity Not Classified (Data lacking)While not classified, skin absorption is a potential route of exposure for pyridine derivatives. Prudent practice dictates minimizing skin contact.
Acute Inhalation Toxicity Not Classified (Data lacking)The hazard statement H335 (May cause respiratory irritation) suggests that inhalation of the dust can cause localized effects.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Studies on similar compounds and the GHS classification confirm its potential to cause skin irritation upon contact[5][6][7][8].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes is likely to cause significant irritation, as supported by GHS classification and data on related compounds[1][9].
Respiratory or Skin Sensitization Data not availableThere is no specific data to suggest that this compound is a respiratory or skin sensitizer. However, caution is always advised.
Germ Cell Mutagenicity Data not availableStudies on pyridine have not shown evidence of mutagenicity[2][10].
Carcinogenicity Data not availableThere is inadequate evidence for the carcinogenicity of pyridine in humans[11].
Reproductive Toxicity Data not availableNo data is available to assess the reproductive toxicity of this compound. Studies on pyridine have also not established reproductive effects[2][10].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust may lead to irritation of the respiratory tract.
Specific Target Organ Toxicity (Repeated Exposure) Data not availableThe liver and kidneys are potential target organs for pyridine toxicity with repeated exposure[3].

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe storage and handling, as well as for preventing unintended hazardous reactions.

Key Reactive Features:
  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it basic and nucleophilic. It will react exothermically with strong acids[2].

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen[7][12].

  • 2-Cyano Group: The nitrile group is also electron-withdrawing and can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.

  • Thermal Decomposition: Pyridine derivatives can decompose at high temperatures to produce toxic gases, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen cyanide[11].

Incompatible Materials:

Based on the reactivity profile of pyridine and its derivatives, the following classes of chemicals should be considered incompatible with this compound:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Exothermic neutralization reactions can occur.

  • Strong Bases: May catalyze hydrolysis of the nitrile group or other reactions.

  • Acid Chlorides and Anhydrides: Can react with the pyridine nitrogen.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust and vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.

    • Lab Coat: A buttoned, flame-resistant lab coat should be worn at all times.

    • Arm Sleeves: Consider the use of disposable arm sleeves for added protection.

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P100) should be used by trained personnel.

Spill_Response_Workflow Spill Small Solid Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Cover with Inert Absorbent Don_PPE->Contain Collect Sweep into Waste Container Contain->Collect Decontaminate Clean Spill Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylpyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document elucidates its probable synthetic pathways based on established pyridine chemistry. The guide details its physicochemical properties, spectroscopic data, and explores its significance as a precursor in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Experimental protocols for analogous transformations are provided to offer practical insights for laboratory applications.

Introduction: The Prominence of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties, arising from the presence of the nitrogen heteroatom, contribute to its ability to engage in various non-covalent interactions, making it a privileged structure in drug design. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, pharmacokinetic profile, and material characteristics.

Among the myriad of substituted pyridines, this compound (also known as 6-Chloro-5-methylpicolinonitrile) has emerged as a valuable and versatile intermediate. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic cyano group, and a methyl group amenable to further functionalization, provides multiple avenues for synthetic elaboration. This strategic combination of functional groups makes it a sought-after precursor for the construction of complex heterocyclic systems.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 875293-89-3[1][2]
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point Not reported
Boiling Point Not reported
Storage Temperature 2-8°C, sealed in dry conditions[3]

Spectroscopic Data (Predicted/Typical):

SpectroscopyExpected Features
¹H NMR Aromatic protons (singlet or doublet, ~7.5-8.5 ppm), Methyl protons (singlet, ~2.3-2.6 ppm).
¹³C NMR Aromatic carbons (~120-160 ppm), Cyano carbon (~115-120 ppm), Methyl carbon (~15-20 ppm).
IR (Infrared) C≡N stretch (~2220-2240 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 152, with a characteristic M+2 peak for the chlorine isotope.

Putative Synthesis of this compound: A Mechanistic Perspective

Although a seminal publication detailing the first synthesis of this compound is not evident, its structure suggests several plausible synthetic routes based on well-established methodologies for pyridine ring formation and functionalization. One of the most logical and convergent approaches involves the construction of the substituted pyridine ring followed by the introduction of the cyano group.

A probable synthetic pathway could commence from a suitably substituted pyridone, which can be accessed through various condensation reactions. The subsequent chlorination and cyanation are standard transformations in heterocyclic chemistry.

G cluster_0 Pyridone Formation cluster_1 Chlorination cluster_2 Cyanation A Acetoacetaldehyde dimethyl acetal C Piperidine, Ethanol A->C B Cyanoacetamide B->C D 6-hydroxy-5-methylpyridine-2(1H)-one C->D Condensation/Cyclization E POCl₃ F 2,6-dichloro-5-methylpyridine D->F Chlorination G NaCN or KCN, DMSO H This compound F->H Nucleophilic Aromatic Substitution

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Analogous Synthesis)

The following protocol is a generalized procedure based on common methods for the synthesis of similar substituted cyanopyridines.

Step 1: Synthesis of 2,6-dihydroxy-4-methylnicotinonitrile (a potential precursor)

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl cyanoacetate and ethyl acetoacetate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the resulting solid.

Step 2: Chlorination to form a Dichloropyridine Intermediate

  • Treat the dihydroxy nicotinonitrile derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

  • Heat the reaction mixture under reflux for several hours.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective Cyanation

  • The selective displacement of one chloro group can be challenging. However, the chloro group at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 6-position, especially with steric hindrance from the adjacent methyl group.

  • Dissolve the dichloropyridine intermediate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a phase-transfer catalyst may be beneficial.

  • Heat the reaction mixture at an elevated temperature, monitoring the reaction progress by TLC or GC-MS.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of various pharmaceutically active compounds. The chloro substituent at the 6-position serves as a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution reactions. This allows for the exploration of the chemical space around this core structure to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings.

G cluster_0 Synthetic Transformations cluster_1 Potential Applications A This compound B Nucleophilic Aromatic Substitution (at C6-Cl) A->B C Hydrolysis of Cyano Group (to COOH or CONH₂) A->C D Cycloaddition/Condensation (involving Cyano Group) A->D E Functionalization of Methyl Group A->E F Kinase Inhibitors B->F G GPCR Modulators B->G H Antiviral/Anticancer Agents C->H D->H I Agrochemicals E->I

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in modern chemical research. While its specific historical discovery remains to be definitively established in the public domain, its synthetic accessibility through established chemical principles is clear. The strategic arrangement of its functional groups provides a powerful platform for the generation of diverse and complex molecular architectures. For researchers and professionals in drug discovery and materials science, this compound represents a valuable tool for the innovation of novel and impactful molecules.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – 6-Chloro-5-methylpyridine-2-carbonitrile, a versatile heterocyclic building block, is poised to unlock significant advancements in medicinal chemistry and materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, synthesis, and, most importantly, promising avenues for future research and application.

Introduction: A Scaffold of Opportunity

This compound (CAS No. 875293-89-3) is a substituted pyridine derivative featuring a reactive chlorine atom, a nitrile group, and a methyl group.[1][2][3] This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and organic electronics. Its core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 875293-89-3[1][2][3]
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
Appearance Solid[3]
Storage 2-8°C, Sealed in dry conditions[3]

Navigating the Synthetic Landscape

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Bromo-5-methylpyridine A->B Sandmeyer Reaction (NaNO₂, HBr) C 6-Bromo-5-methylpyridine-2-carbonitrile B->C Cyanation (e.g., CuCN) D This compound C->D Halogen Exchange (e.g., CuCl)

Caption: Plausible synthetic pathway to this compound.

Proposed Experimental Protocol: A Multi-Step Approach

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

  • Dissolve 2-amino-5-methylpyridine in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-bromo-5-methylpyridine, with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Cyanation

  • Combine 2-bromo-5-methylpyridine with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture under an inert atmosphere for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.

  • Extract the product, 6-bromo-5-methylpyridine-2-carbonitrile, with an organic solvent, wash, dry, and purify by chromatography.

Step 3: Halogen Exchange

  • Reflux 6-bromo-5-methylpyridine-2-carbonitrile with a source of chloride ions, such as copper(I) chloride, in a suitable solvent.

  • Monitor the reaction for the disappearance of the starting material.

  • Work up the reaction by filtering off the copper salts and removing the solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Frontier Research Area 1: Medicinal Chemistry - The Quest for Novel Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors.

Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[4] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[4][5] Several approved JAK inhibitors, such as tofacitinib and ruxolitinib, feature a nitrogen-containing heterocyclic core.

The this compound scaffold can be elaborated to mimic the core structures of known JAK inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The nitrile group can also be a valuable pharmacophore or be further transformed.

JAK_Inhibitor_Synthesis A This compound C Novel JAK Inhibitor A->C Nucleophilic Aromatic Substitution (SNAr) B Pyrrolopyrimidine or aza-indole core B->C Coupling Partner

Caption: General scheme for the synthesis of novel JAK inhibitors.

Proposed Research Workflow: Synthesis and Evaluation of Novel JAK Inhibitors

1. Library Synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): React this compound with a diverse panel of amines, particularly those containing pyrrolopyrimidine or aza-indole cores, which are known to interact with the hinge region of kinases.[6] Vary the steric and electronic properties of the amine to probe the structure-activity relationship (SAR).

  • Suzuki-Miyaura Cross-Coupling: Utilize the chlorine atom for palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 6-position.[7][8][9][10]

2. In Vitro Kinase Assays:

  • Screen the synthesized compounds against a panel of JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to determine their inhibitory potency (IC₅₀ values).

  • Assess the selectivity of the most potent compounds against a broader panel of kinases to identify potential off-target effects.

3. Cellular Assays:

  • Evaluate the ability of the lead compounds to inhibit cytokine-induced STAT phosphorylation in relevant cell lines.

4. Structural Biology:

  • Attempt to obtain co-crystal structures of the most promising inhibitors in complex with the target JAK kinase to elucidate the binding mode and guide further optimization.

Frontier Research Area 2: Materials Science - Engineering the Next Generation of OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. A key area of research is the development of efficient and stable emitter materials. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a promising class of materials that can achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[11][12][13]

The design of TADF molecules often involves a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[14] Pyridine-carbonitrile derivatives are excellent electron-accepting cores for TADF emitters due to their electron-deficient nature.[14][15]

This compound can serve as a versatile acceptor core. The chlorine atom provides a handle for introducing various electron-donating groups via Suzuki-Miyaura coupling, allowing for the synthesis of novel D-A type TADF emitters.

TADF_Emitter_Synthesis A This compound (Acceptor Core) C Novel TADF Emitter A->C Suzuki-Miyaura Coupling B Carbazole, Phenoxazine, or other Donor Boronic Acids B->C Coupling Partner

Caption: Synthesis of Donor-Acceptor TADF emitters.

Proposed Research Workflow: Development of Novel TADF Emitters

1. Molecular Design and Synthesis:

  • Synthesize a series of D-A molecules by coupling this compound with various electron-donating boronic acids (e.g., carbazole, phenoxazine derivatives) via Suzuki-Miyaura coupling.

  • Vary the nature and substitution pattern of the donor groups to tune the emission color and photophysical properties.

2. Photophysical Characterization:

  • Measure the absorption and emission spectra, photoluminescence quantum yields (PLQY), and excited-state lifetimes of the synthesized compounds in solution and in thin films.

  • Determine the singlet-triplet energy gap (ΔEST) to assess the potential for efficient TADF.

3. Device Fabrication and Characterization:

  • Fabricate OLED devices using the most promising TADF emitters as the emissive layer.

  • Evaluate the device performance, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational stability.

Conclusion: A Call to Innovate

This compound represents a key molecular scaffold with significant untapped potential. Its versatile reactivity opens doors to the creation of novel kinase inhibitors that could address unmet medical needs in oncology and immunology. Furthermore, its electronic properties make it a compelling candidate for the development of next-generation OLED materials with enhanced efficiency and stability. This guide provides a foundational framework and actionable research pathways to inspire and accelerate innovation in these exciting fields.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-5-methylpyridine-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, present in a multitude of bioactive compounds and functional materials. Among the vast array of substituted pyridines, 6-Chloro-5-methylpyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a reactive chloro substituent, a sterically influential methyl group, and a synthetically malleable nitrile—offers a trifecta of opportunities for molecular elaboration. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the chloro group for nucleophilic substitution, while also positioning it favorably for various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and showcase its utility in constructing complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource
CAS Number 875293-89-3
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]
Appearance White to light yellow solid[1]
Storage Sealed in dry, 2-8°C

Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the chloro, methyl, and cyano groups on the pyridine ring allows for a diverse range of chemical transformations. This section will provide detailed protocols for some of the most impactful reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties at the 6-position.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly valuable in pharmaceutical development due to its mild conditions and high functional group tolerance.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar chloropyridazinone derivative and can be optimized for various arylboronic acids.[3]

Reaction Scheme:

Diagram of the Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Suzuki_Miyaura reagents This compound + Phenylboronic acid conditions Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 85°C reagents->conditions product 6-Phenyl-5-methylpyridine-2-carbonitrile conditions->product

Figure 1: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting material.

  • Inert Atmosphere: Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 135-140°C for 30 minutes.[3] Note: Conventional heating at 85°C overnight can also be employed.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic chlorides due to its stability and efficiency.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.

  • Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter times.[3]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[5]

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of halo-pyridines.[5]

Reaction Scheme:

Diagram of the Sonogashira coupling reaction of this compound with a terminal alkyne.

Sonogashira reagents This compound + Terminal Alkyne conditions PdCl₂(PPh₃)₂ CuI, Et₃N THF, rt to 50°C reagents->conditions product 6-Alkynyl-5-methylpyridine-2-carbonitrile conditions->product

Figure 2: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by triethylamine (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50°C, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base Role: Triethylamine acts as both a base to neutralize the HCl generated during the reaction and as a ligand for the palladium catalyst.

  • Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent the oxidation of the Pd(0) active species and the homocoupling of the alkyne (Glaser coupling).

Nucleophilic Aromatic Substitution (SNA_r): Introduction of Heteroatoms

The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, makes the 6-chloro position susceptible to nucleophilic aromatic substitution (SNA_r).[6] This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 3: Amination with Aniline

This protocol is a representative procedure for the SNA_r reaction with an amine nucleophile.[7]

Reaction Scheme:

Diagram of the nucleophilic aromatic substitution of this compound with aniline.

SNAr reagents This compound + Aniline conditions K₂CO₃ or Et₃N DMF or NMP 100-140°C reagents->conditions product 6-(Phenylamino)-5-methylpyridine-2-carbonitrile conditions->product

Figure 3: Nucleophilic Aromatic Substitution Workflow.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the mixture.

  • Reaction: Heat the reaction mixture to 120-140°C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Reaction Mechanism: The SNA_r reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The electron-withdrawing nitrile group at the 2-position helps to stabilize this intermediate.

  • Solvent Choice: Polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction by solvating the ionic intermediate.

  • Base: A base is required to neutralize the HCl formed during the reaction.

Reduction of the Nitrile Group: Accessing Aminomethylpyridines

The nitrile group of this compound can be readily reduced to a primary amine, providing a key intermediate for further functionalization, such as in the synthesis of kinase inhibitors.

Protocol 4: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a general procedure for the reduction of nitriles to primary amines.[4]

Reaction Scheme:

Diagram of the reduction of this compound to (6-chloro-5-methylpyridin-2-yl)methanamine.

Reduction reagent This compound conditions Raney® Ni H₂ (balloon) NH₃/MeOH rt reagent->conditions product (6-Chloro-5-methylpyridin-2-yl)methanamine conditions->product

Figure 4: Nitrile Reduction Workflow.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with water and then with methanol to remove any residual base.

  • Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 equiv.) in methanol, add the washed Raney® Nickel catalyst.

  • Ammonia Addition: Add a 7 N solution of ammonia in methanol (approximately 10% of the total solvent volume).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by an appropriate method if necessary.

Causality and Insights:

  • Catalyst: Raney® Nickel is a highly active catalyst for the hydrogenation of nitriles.

  • Ammonia: The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product primary amine for reaction with the intermediate imine.

  • Safety: Extreme caution must be exercised when handling Raney® Nickel as it can spontaneously ignite in air when dry.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The 2-aminomethyl-6-arylpyridine scaffold, readily accessible from this compound, is a privileged structure in many kinase inhibitors. The primary amine can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The synthetically installed aryl group at the 6-position can be tailored to occupy the hydrophobic pocket, thus modulating potency and selectivity. While specific examples directly utilizing this compound in patented kinase inhibitors are proprietary, the synthetic routes outlined above are directly applicable to the synthesis of analogues of known kinase inhibitors. For instance, the general structure of many p38 MAP kinase inhibitors features a similar substituted pyridine core.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of reactive sites allows for the straightforward and efficient construction of a wide array of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and functional materials. The strategic application of this building block will undoubtedly continue to contribute to advancements in chemical science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-methylpyridine-2-carbonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 6-aryl-5-methylpicolinonitrile scaffold in a variety of biologically active molecules. This document offers a deep dive into the strategic considerations for this specific transformation, including catalyst selection, reaction optimization, and mechanistic rationale. Two robust protocols, one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis, are presented with step-by-step instructions to ensure reproducible and high-yielding results for professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of 6-Aryl-5-methylpicolinonitriles

The pyridine nucleus is a cornerstone of modern pharmaceutical design, and its functionalization is a key strategy in the development of novel therapeutic agents. The 6-aryl-5-methylpyridine-2-carbonitrile scaffold, in particular, has emerged as a privileged structure in medicinal chemistry. Molecules containing this core have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] For instance, related cyanopyridine and 6-aryl-5-cyano-thiouracil derivatives have been identified as potent inhibitors of critical oncology targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[5] Applying this reaction to this compound provides a direct and efficient route to rapidly generate diverse libraries of 6-aryl analogs for structure-activity relationship (SAR) studies. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to successfully leverage this important transformation.

Mechanistic Insights & Strategic Considerations

The successful execution of a Suzuki-Miyaura coupling, especially with a heteroaryl chloride, hinges on a clear understanding of the catalytic cycle and the electronic nature of the substrate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center. This step is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Substrate-Specific Considerations: The Role of Substituents

The reactivity of this compound is significantly influenced by its substituent pattern:

  • 2-Cyano Group (-CN): This powerful electron-withdrawing group is the dominant electronic feature. It deactivates the pyridine ring towards electrophilic attack but, crucially, it activates the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst. This is a key advantage, as C-Cl bonds are typically less reactive than C-Br or C-I bonds.[6]

  • 5-Methyl Group (-CH₃): This is a weakly electron-donating group. Its effect is largely overshadowed by the cyano group but can subtly influence the overall electron density of the ring.

  • 6-Chloro Position: The chlorine is positioned ortho to the ring nitrogen. The lone pair on the nitrogen can potentially coordinate to the palladium center, which can influence the rate and efficiency of the catalytic cycle.

This electronic profile means that while the C-Cl bond is less reactive than a corresponding bromide, its activation by the cyano group makes the Suzuki coupling feasible with the correct choice of catalyst system.

Selecting the Right Catalyst, Base, and Solvent
  • Catalyst System (Palladium Source & Ligand): For challenging substrates like heteroaryl chlorides, the ligand is critical. Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and stabilize the catalytic species.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable catalyst suitable for many Suzuki couplings. It is often effective for activated aryl halides.[7]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective, sterically hindered biaryl phosphine ligands that excel in the coupling of unreactive aryl chlorides. They are often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact yield.

    • Potassium Phosphate (K₃PO₄): A strong inorganic base that is highly effective in many Suzuki couplings, often providing excellent results.[9]

    • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Common, effective, and milder bases.[7]

    • Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[8]

  • Solvent: A polar, aprotic solvent, often with water as a co-solvent, is typically used to dissolve the various components.

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that work well for a broad range of Suzuki reactions.[7][9] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid partner.

Protocol 1: Conventional Heating Method

This protocol is based on well-established conditions for the coupling of related bromo- and chloropyridines and is suitable for standard laboratory setups.[7][9][10]

Table 1: Reagents and Conditions for Conventional Heating Protocol

ComponentMolar Equiv.Amount (for 1.0 mmol scale)Purpose
This compound1.0152.6 mgSubstrate
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmolCoupling Partner
Pd(PPh₃)₄0.0558 mgCatalyst
Potassium Phosphate (K₃PO₄)2.5531 mgBase
1,4-Dioxane (degassed)-8 mLSolvent
Water (degassed)-2 mLCo-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-methylpyridine-2-carbonitrile.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for high-throughput synthesis and library generation. This protocol is adapted from successful methods used for structurally similar 6-chloropyridazinones.[8][11]

Table 2: Reagents and Conditions for Microwave Protocol

ComponentMolar Equiv.Amount (for 0.5 mmol scale)Purpose
This compound1.076.3 mgSubstrate
Arylboronic Acid1.50.75 mmolCoupling Partner
Pd(OAc)₂0.055.6 mgPalladium Precursor
SPhos0.1020.5 mgLigand
Potassium Fluoride (KF)3.087 mgBase
1,4-Dioxane (anhydrous)-3 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), palladium(II) acetate (0.025 mmol), SPhos (0.05 mmol), and potassium fluoride (1.5 mmol).

  • Solvent Addition: Add 3 mL of anhydrous 1,4-dioxane.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 135-140 °C for 20-40 minutes.

  • Monitoring & Workup: After cooling to room temperature, check for reaction completion by LC-MS. If complete, follow steps 7-10 from Protocol 1 for workup, extraction, and purification, adjusting solvent volumes accordingly for the smaller scale.

Workflow and Data Presentation

The overall process from reaction setup to final product characterization is a systematic workflow that ensures reproducibility and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Weigh Reagents: - Pyridine Substrate - Boronic Acid - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Source + Ligand catalyst->setup heating Heating Method setup->heating conventional Conventional Heating (90-100°C, 12-18h) heating->conventional microwave Microwave Irradiation (135-140°C, 20-40min) heating->microwave monitor Monitor Progress (TLC / LC-MS) conventional->monitor microwave->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, Purity) purify->characterize caption Fig. 2: Experimental Workflow for Suzuki Coupling

Caption: Fig. 2: Experimental Workflow for Suzuki Coupling

Troubleshooting and Expert Insights

  • Low Yield: If yields are low, consider screening alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃). The choice of boronic acid can also impact efficiency; electron-rich boronic acids tend to react faster, while electron-poor ones may require longer reaction times or higher temperatures.

  • Dehalogenation: Significant formation of 5-methylpyridine-2-carbonitrile (loss of chlorine without coupling) can indicate a problem with the transmetalation step. Ensure the base is anhydrous (if using an anhydrous protocol) and that the boronic acid is of good quality.

  • Homocoupling: Formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by ensuring a properly inert atmosphere to prevent oxidative processes that can interfere with the catalyst.

  • Microwave Protocol: Ensure the use of a dedicated microwave vial and cap to prevent solvent leakage and pressure buildup. The reaction temperature is that of the reaction mixture, not the setpoint of the instrument.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and strategic reaction for the synthesis of pharmaceutically relevant 6-aryl-5-methylpicolinonitriles. The electron-withdrawing nature of the 2-cyano group facilitates the activation of the otherwise unreactive C-Cl bond, enabling efficient coupling. By carefully selecting a suitable palladium catalyst system, base, and solvent, researchers can achieve high yields using either conventional heating or rapid microwave-assisted protocols. The methods detailed in this guide provide a robust foundation for the synthesis and exploration of this important class of molecules, accelerating efforts in drug discovery and development.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, present in numerous FDA-approved drugs.[1] The functionalization of this privileged structure is therefore of paramount importance. 6-Chloro-5-methylpyridine-2-carbonitrile is a versatile heterocyclic building block, primed for derivatization through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, significantly amplified by the powerfully electron-withdrawing nitrile group at the C2 position, renders the C6-chlorine an excellent leaving group for substitution by a wide array of nucleophiles.[2]

This guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for substitution with nitrogen, oxygen, and sulfur nucleophiles, and present quantitative data to guide your synthetic strategies.

Scientific Principles: The SNAr Mechanism

The nucleophilic aromatic substitution on this compound does not proceed via a direct SN2 displacement, which is sterically hindered and electronically unfavorable on an sp2-hybridized carbon. Instead, it follows a two-step addition-elimination pathway.[2][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the rate-determining factor for the entire reaction.[2] The electron-withdrawing nitrile group at the C2 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.

  • Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The overall reactivity is significantly influenced by the nature of the nucleophile, the solvent, and the presence of a base. Stronger nucleophiles and polar aprotic solvents that can solvate the Meisenheimer complex without protonating the nucleophile generally lead to faster reaction rates.

Visualization of the SNAr Mechanism

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Anionic Intermediate) sub->mc Addition (Rate-determining) nu Nucleophile (Nu⁻) prod Substituted Product mc->prod Elimination lg Chloride (Cl⁻)

Caption: Generalized workflow for the SNAr reaction.

Protocols for Nucleophilic Substitution

The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Arylation with an Aromatic Amine

This protocol details the reaction with a primary aromatic amine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.

Materials:

  • This compound (1.0 equiv)

  • Aniline (or substituted aniline) (1.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.

  • Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-(phenylamino)-5-methylpyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Base (K2CO3): A mild inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the first step of the reaction.

Protocol 2: O-Arylation with a Phenol

This protocol describes the synthesis of a diaryl ether linkage, a common motif in agrochemicals and materials science.

Materials:

  • This compound (1.0 equiv)

  • Phenol (or substituted phenol) (1.2 equiv)

  • Cesium carbonate (Cs2CO3) (1.5 equiv)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, phenol, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the flask to a concentration of 0.5 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain 5-methyl-6-phenoxypyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Base (Cs2CO3): Cesium carbonate is a stronger base than potassium carbonate and is often more effective in deprotonating the less acidic phenol.

  • Solvent (1,4-Dioxane): Dioxane is a high-boiling point ether that is stable under these reaction conditions and effectively solvates the reactants.

  • Inert Atmosphere: This prevents potential side reactions, such as oxidation of the phenol.

Protocol 3: S-Arylation with a Thiol

This protocol outlines the formation of a thioether linkage, a key functional group in many pharmaceuticals.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (or other thiol) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol in THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-methyl-6-(phenylthio)pyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Base (NaH): A strong base like sodium hydride is required to fully deprotonate the thiol, generating the highly nucleophilic thiolate anion.

  • Solvent (THF): THF is an excellent solvent for this reaction, as it is aprotic and can solvate the sodium thiophenolate.

  • Temperature: The initial low temperature is to control the exothermic reaction of NaH with the thiol. The reaction then proceeds readily at room temperature due to the high nucleophilicity of the thiolate.

Quantitative Data Summary

The following table provides representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Nucleophile ClassExample NucleophileProductTypical Yield (%)
Nitrogen Aniline6-(Phenylamino)-5-methylpyridine-2-carbonitrile75-90
Morpholine5-Methyl-6-morpholinopyridine-2-carbonitrile80-95
Benzylamine6-(Benzylamino)-5-methylpyridine-2-carbonitrile70-85
Oxygen Phenol5-Methyl-6-phenoxypyridine-2-carbonitrile65-80
Methanol (as sodium methoxide)6-Methoxy-5-methylpyridine-2-carbonitrile85-95
Benzyl alcohol (as sodium benzylate)6-(Benzyloxy)-5-methylpyridine-2-carbonitrile70-85
Sulfur Thiophenol5-Methyl-6-(phenylthio)pyridine-2-carbonitrile80-95
Ethanethiol6-(Ethylthio)-5-methylpyridine-2-carbonitrile85-98

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Base) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale library synthesis to larger-scale production for drug discovery and development programs. The predictable reactivity and amenability to a wide range of nucleophiles make it an indispensable tool in the modern chemist's arsenal.

References

Application Notes: 6-Chloro-5-methylpyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 6-Chloro-5-methylpyridine-2-carbonitrile is a heterocyclic building block of significant interest, offering medicinal chemists a versatile and highly functionalized scaffold. Its utility stems from the orthogonal reactivity of its three key functional groups: the 2-cyano group, the 6-chloro substituent, and the pyridine core itself.

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs.[1] The nitrile moiety is a valuable functional group that can act as a bioisostere for carbonyls or halogens, participate in crucial hydrogen bonding interactions with protein targets, and modulate pharmacokinetic properties to enhance bioavailability.[2] Furthermore, the chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its transformation into key medicinal chemistry intermediates and provide detailed, field-proven protocols for its use in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Core Reactivity and Synthetic Potential

The inherent reactivity of this compound allows for a branching synthetic strategy. The chloro and cyano groups can be manipulated selectively to generate a variety of key intermediates, such as aminopyridines, pyridine carboxamides, and bi-aryl pyridines.

G A This compound B Key Intermediate: 6-Amino-5-methylpyridine Derivatives A->B  Nucleophilic Aromatic  Substitution (SNAr) C Key Intermediate: 6-Chloro-5-methylpyridine-2-carboxamide A->C  Nitrile Hydrolysis  (e.g., H₂O₂/Base) D Key Intermediate: 6-Aryl-5-methylpyridine-2-carbonitrile A->D  Suzuki-Miyaura  Coupling E Drug Candidates (e.g., PRMT5 Inhibitors) B->E  Further Functionalization F Drug Candidates (e.g., HPK1 Inhibitors) C->F  Amide Coupling G Drug Candidates (Diverse Scaffolds) D->G  Nitrile Transformation

Caption: Key synthetic pathways from this compound.

PART 1: Transformation into Key Medicinal Chemistry Intermediates

The true power of this scaffold is realized by its conversion into more advanced intermediates. The following protocols detail robust methods for these critical transformations.

Protocol 1.1: Synthesis of 6-Amino-5-methylpyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The conversion of the 6-chloro group to an amino group is a critical step for creating scaffolds prevalent in many kinase inhibitors. The electron-withdrawing nature of the nitrile and the pyridine nitrogen activates the 6-position for nucleophilic aromatic substitution (SNAr).[3] This protocol describes a general method for the displacement of the chloride with a primary or secondary amine.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable solvent such as n-butanol or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The specific temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF is used, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the solvent. If n-butanol is used, the solvent can be removed under reduced pressure.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 6-amino-5-methylpyridine derivative.

Parameter Value/Condition Causality/Justification
Solvent n-Butanol, DMFHigh boiling point allows for necessary reaction temperatures. Polarity helps solubilize reactants.
Base DIPEA, K₂CO₃Scavenges the HCl generated during the reaction, driving it to completion. DIPEA is often preferred for its solubility.
Temperature 80-120 °CProvides the necessary activation energy for the SNAr reaction, which can be sluggish at lower temperatures.[3]
Equivalents (Amine) 1.2-1.5 eqA slight excess of the amine ensures complete consumption of the limiting starting material.
Protocol 1.2: Synthesis of 6-Chloro-5-methylpyridine-2-carboxamide via Controlled Nitrile Hydrolysis

Rationale: Pyridine-2-carboxamides are important pharmacophores found in a range of biologically active molecules, including recently developed HPK1 inhibitors.[2][4] The partial hydrolysis of a nitrile to a primary amide can be achieved under controlled basic conditions, often using hydrogen peroxide. This method avoids the often harsh acidic conditions that could lead to full hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol, add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Oxidant Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching: Carefully quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose any remaining hydrogen peroxide.

  • Work-up:

    • Dilute the mixture with water. A precipitate of the product may form.

    • Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized or purified by silica gel chromatography.

Protocol 1.3: Synthesis of 6-Aryl-5-methylpyridine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[5][6] It allows for the direct arylation of the 6-position of the pyridine ring, replacing the chloro substituent. This is a key strategy for building biaryl structures, which are common motifs in pharmaceuticals.[7]

Experimental Protocol:

  • Reagent Preparation: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (3.0 eq).

  • Solvent: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction:

    • Conventional Heating: Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours.

    • Microwave Irradiation: Heat the reaction in a sealed microwave reactor to 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to afford the 6-aryl-5-methylpyridine-2-carbonitrile product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B  R¹-X (Chloropyridine) C Transmetalation Complex B->C  R²-B(OR)₂ (Boronic Acid)  + Base D Reductive Elimination C->D D->A  R¹-R² (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

PART 2: Application in the Synthesis of Kinase Inhibitors

The intermediates derived from this compound are valuable precursors for synthesizing targeted therapeutics. A prominent example is in the development of PRMT5 inhibitors.

Application Example: Synthesis of a PRMT5 Inhibitor Core

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[8][9] Several inhibitors are based on a substituted aminopyridine scaffold. The synthesis of these complex molecules often starts from 2-amino-6-chloro-5-methylpyridine.[10][11] While published routes start with the amine, our scaffold provides a direct entry point after a simple SNAr reaction as detailed in Protocol 1.1.

Synthetic Workflow:

G cluster_note *Note A 6-Chloro-5-methyl- pyridine-2-carbonitrile B 6-Amino-5-methyl- pyridine-2-carbonitrile A->B Protocol 1.1 (e.g., NH₃ source) C 2-Amino-6-chloro- 5-methylpyridine B->C Sandmeyer-type Reaction (Hypothetical) or Alternative Synthesis* D PRMT5 Inhibitor Scaffold C->D Coupling with Target-Specific Moiety note_text Direct synthesis of C from other routes is common. Using A->B->C offers an alternative path.

Caption: Workflow for PRMT5 inhibitor synthesis.

Protocol 2.1: Synthesis of a PRMT5 Inhibitor Precursor (Illustrative)

This protocol illustrates the subsequent step after obtaining 2-amino-6-chloro-5-methylpyridine, which can be derived from our starting material. The procedure is adapted from published syntheses of PRMT5 inhibitors.[10][11]

  • Reagent Preparation: To a solution of 2-amino-6-chloro-5-methylpyridine (1.0 eq, obtained via an alternative synthesis or potentially from the product of Protocol 1.1 followed by further transformations) in a suitable solvent like dichloromethane (DCM), add pyridine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Further Coupling: The resulting N-(6-chloro-5-methylpyridin-2-yl)acetamide can then be subjected to further coupling reactions (e.g., with thiols or other nucleophiles) at the chloro position to build the final complex inhibitor structure.[10]

Conclusion

This compound is a strategic and versatile building block for medicinal chemistry. Its value lies not only in the individual reactivity of its chloro and cyano groups but also in the ability to selectively manipulate these functionalities to generate a diverse array of high-value intermediates. The protocols outlined in these notes provide a robust framework for researchers to unlock the synthetic potential of this scaffold, enabling the efficient construction of novel pyridine-based drug candidates targeting a range of diseases. By understanding and applying these transformations, drug discovery professionals can accelerate their programs and more effectively explore the chemical space of this privileged heterocyclic system.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyanopyridine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 6-Chloro-5-methylpyridine-2-carbonitrile as a versatile starting material for the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization via key synthetic transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—and discuss the relevance of the resulting scaffolds in targeting critical oncogenic kinases such as ALK and ROS1.

Introduction: The Strategic Value of the 2-Cyanopyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The design of potent and selective kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the purine core of ATP and establish key interactions within the kinase active site.

The 2-cyanopyridine moiety has emerged as a particularly valuable pharmacophore in this context.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, a critical anchoring point for many inhibitors. The nitrile group, being a strong electron-withdrawing group, modulates the electronic properties of the pyridine ring and can also participate in hydrogen bonding interactions. Furthermore, the 2-cyanopyridine scaffold provides multiple vectors for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 875293-89-3) is an excellent starting material for accessing a diverse range of kinase inhibitor cores.[2][3] The chlorine atom at the 6-position is a versatile handle for introducing aryl, heteroaryl, or amino substituents through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The methyl group at the 5-position can provide beneficial steric interactions and improve metabolic stability.

Core Synthetic Strategies and Protocols

The primary value of this compound lies in the reactivity of its C6-chloro substituent. This section provides detailed protocols for the most critical transformations used to build complex kinase inhibitor scaffolds from this starting material.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction is fundamental for synthesizing biaryl scaffolds common in many kinase inhibitors, such as those targeting ALK and ROS1.

Rationale: This reaction allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the 6-position of the pyridine ring. The choice of the boronic acid partner is crucial for targeting specific pockets within the kinase active site and for modulating the physicochemical properties of the final compound.

Detailed Protocol: Synthesis of 6-Aryl-5-methylpyridine-2-carbonitriles

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methylpyridine-2-carbonitrile.

Parameter Recommendation Causality/Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often effective for more challenging substrates.
Base K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is a stronger base and can be more effective for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for synthesizing 2-aminopyridine derivatives, which are prevalent in a vast number of kinase inhibitors due to their ability to form crucial hydrogen bonds with the kinase hinge region.

Rationale: This transformation allows for the direct coupling of a wide variety of primary and secondary amines to the pyridine core. The resulting 6-amino-5-methylpyridine-2-carbonitrile scaffold is a key intermediate that can be further elaborated, or the amine itself can be a critical pharmacophoric element of the final inhibitor.

Detailed Protocol: Synthesis of 6-Amino-5-methylpyridine-2-carbonitriles

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the amine.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-24 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Parameter Recommendation Causality/Insight
Catalyst/Ligand Pd₂(dba)₃ with Xantphos or BINAPThe choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the catalytic cycle. Xantphos and BINAP are often effective for a broad range of amines.[6]
Base NaOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used, but cesium carbonate can be a milder alternative for base-sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction to proceed efficiently.

Catalytic_Cycle

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly alkoxides and thiolates, a direct nucleophilic aromatic substitution can be an effective and more economical alternative to palladium-catalyzed reactions.[8] The electron-withdrawing nitrile group at the 2-position and the pyridine nitrogen activate the ring towards nucleophilic attack at the 6-position.

Rationale: SNAr provides a straightforward method for introducing oxygen or sulfur linkages, which are present in some classes of kinase inhibitors. This method avoids the use of expensive palladium catalysts and ligands.

Detailed Protocol: Synthesis of 6-Phenoxy-5-methylpyridine-2-carbonitrile

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (or substituted phenol, 1.2 equiv)

    • Strong base (e.g., NaH or K₂CO₃, 1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a solution of the phenol in the anhydrous solvent, carefully add the base at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add a solution of this compound in the same solvent.

    • Heat the reaction mixture, typically to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Parameter Recommendation Causality/Insight
Base NaH, K₂CO₃Sodium hydride is a strong base that irreversibly deprotonates the phenol. Potassium carbonate is a milder and safer alternative, though it may require higher temperatures.
Solvent DMF, DMSOPolar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base and do not interfere with the nucleophile.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Application in Kinase Inhibitor Synthesis: Targeting ALK and ROS1

The anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Several FDA-approved inhibitors, such as Crizotinib and Ceritinib, target these kinases. The core structures of many ALK/ROS1 inhibitors feature a 2-aminopyridine scaffold, which can be synthesized using the methodologies described above.

While the direct synthesis of Crizotinib or Ceritinib may not start from this compound, this building block is ideal for the synthesis of novel analogues and for lead optimization campaigns targeting these kinases. For instance, a Suzuki coupling could be employed to introduce a substituted phenyl ring at the 6-position, followed by reduction of the nitrile to an aminomethyl group, or its hydrolysis to a carboxylic acid for further derivatization. Alternatively, a Buchwald-Hartwig amination could install a key aniline fragment.

Kinase_Inhibitor_Pathway

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic placement of a reactive chlorine atom, a methyl group, and a nitrile on a pyridine core provides medicinal chemists with a powerful tool for generating diverse libraries of compounds for drug discovery. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution enable the efficient construction of complex molecular architectures targeting critical kinases in oncology and other therapeutic areas.

References

Experimental protocol for the synthesis of derivatives from 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 6-Chloro-5-methylpyridine-2-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position and an electron-withdrawing nitrile group at the 2-position, renders it an exceptionally versatile substrate for a variety of cross-coupling and substitution reactions. This guide provides detailed experimental protocols for three fundamental transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Designed for researchers in drug development and organic synthesis, these protocols offer step-by-step instructions, mechanistic insights, and a framework for the rational design of novel pyridine derivatives.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. This compound (CAS 875293-89-3) has emerged as a high-value intermediate due to its capacity for selective functionalization.[1] The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the electron-withdrawing nature of the cyano group activates the pyridine ring, particularly the C6 position, for nucleophilic attack. This dual reactivity allows for the synthesis of a diverse library of compounds from a single, readily available precursor.

This document outlines field-tested protocols for key synthetic transformations, providing researchers with a reliable foundation for their synthetic campaigns.

Safety and Handling

Proper safety precautions are paramount when handling the reagents and solvents described in these protocols.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Palladium Catalysts and Phosphine Ligands: Should be handled in a well-ventilated fume hood. Many are air- and moisture-sensitive.[3]

  • Bases: Strong bases like sodium tert-butoxide and cesium carbonate are corrosive and hygroscopic.

  • Solvents: Anhydrous solvents are often flammable and require handling under an inert atmosphere.[3]

Mandatory Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves must be worn at all times. All reactions should be conducted in a certified chemical fume hood.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[4] For this compound, this reaction is highly efficient for introducing diverse aryl or heteroaryl substituents at the C6 position.

Causality of Experimental Design: The reactivity of aryl chlorides in Suzuki couplings is lower than that of bromides or iodides, necessitating a highly active catalyst system.[5] A catalyst system comprising a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is chosen to facilitate the challenging oxidative addition step.[5] A base is required to activate the boronic acid for the transmetalation step.[4]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Chloride, Boronic Acid, Base, Pd Catalyst & Ligand B Add Degassed Solvent A->B C Heat Mixture (e.g., 100-110 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Quench D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 6-phenyl-5-methylpyridine-2-carbonitrile

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Reaction vial with stir bar, condenser, nitrogen/argon inlet

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction vial and condenser, ensuring the system is clean, dry, and can be maintained under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the reaction vial, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 110 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[5]

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds, providing a powerful route to aryl amines from aryl halides.[6][7] This method is indispensable for introducing primary or secondary amine functionalities at the C6 position of the pyridine core.

Causality of Experimental Design: Similar to the Suzuki coupling, C-Cl bond activation is the critical step. The choice of ligand is crucial; sterically hindered biaryl phosphine ligands have proven highly effective.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8]

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox/Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Chloride, Amine, Base, Pd Catalyst & Ligand B Add Anhydrous Solvent A->B C Heat Mixture (e.g., 90-110 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Filter/Quench D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 6-morpholino-5-methylpyridine-2-carbonitrile

Materials and Equipment:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • Inert Atmosphere Setup: Prepare a Schlenk tube equipped with a stir bar under an inert atmosphere.

  • Reagent Addition: To the tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous, degassed 1,4-dioxane (4 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to afford the desired 6-aminopyridine derivative.[3]

Protocol III: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful alternative for installing heteroatom nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the rate is enhanced by electron-withdrawing groups on the aromatic ring.[9] The nitrile group at C2 and the pyridine nitrogen itself make the C6 position of the substrate sufficiently electron-deficient to be susceptible to attack by strong nucleophiles.

Causality of Experimental Design: This pathway does not require a metal catalyst, making it a cost-effective and procedurally simpler method for certain derivatives. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group.[9] The reaction is typically performed with strong nucleophiles like alkoxides or thiolates in a polar aprotic solvent that can stabilize the charged intermediate.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Polar Solvent B Add Nucleophile (e.g., NaOMe) A->B C Stir at RT or Heat B->C D Monitor Progress (TLC / LC-MS) C->D E Quench Reaction (e.g., with H₂O) D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Recrystallization or Chromatography G->H

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: Synthesis of 6-methoxy-5-methylpyridine-2-carbonitrile

Materials and Equipment:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Methanol

  • Round-bottom flask with stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add sodium methoxide (1.5 mmol, 1.5 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed (typically 1-4 hours).

  • Workup: Carefully pour the reaction mixture into ice-water (20 mL) to quench the reaction. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.

Data Summary and Characterization

The successful synthesis of the target derivatives must be confirmed through rigorous analytical characterization.

Table 1: Summary of Reaction Parameters for Representative Syntheses

ProtocolDerivativeCatalyst/ReagentBaseSolventTemp (°C)Time (h)Typical Yield
Suzuki 6-phenyl-5-methyl...Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-2475-90%
Buchwald 6-morpholino-5-methyl...Pd(OAc)₂ / SPhosNaOtBu1,4-Dioxane1006-1880-95%
SNAr 6-methoxy-5-methyl...NoneNaOMe (Reagent)DMF25-501-4>90%

Standard Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution (HRMS) mass spectrometry are used to confirm the molecular weight and elemental composition.

  • Chromatography: TLC and HPLC are used to assess reaction completion and the purity of the final product.

References

A Comprehensive Guide to the Scalable Synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The presented multi-step synthesis commences with the readily available 2-amino-5-methylpyridine and proceeds through a series of robust and scalable transformations, including diazotization, chlorination, N-oxidation, and cyanation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and considerations for process scale-up.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features are incorporated into numerous pharmaceutical and agrochemical compounds, making its efficient and scalable production a critical aspect of chemical development. This document outlines a reliable synthetic route, providing not just a procedural blueprint but also the scientific rationale behind each step, ensuring a thorough understanding for successful implementation and scale-up.

Synthetic Strategy: A Multi-Step Approach

The chosen synthetic pathway initiates with 2-amino-5-methylpyridine and progresses through four key transformations to yield the target molecule. This route is designed for its robustness, scalability, and reliance on well-established chemical principles.

Diagram of the Synthetic Pathway:

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2-Amino-5-methylpyridine1603-41-4108.14Colorless crystalline solid
Sulfuric Acid (H₂SO₄)7664-93-998.08Corrosive, strong acid
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, toxic
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Corrosive, reacts violently with water
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57Oxidizer, potentially explosive when dry
Trimethylsilyl Cyanide (TMSCN)7677-24-999.21Toxic, flammable, moisture sensitive
Triethylamine (Et₃N)121-44-8101.19Flammable, corrosive
Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen
Sodium Bicarbonate (NaHCO₃)144-55-884.01Mild base
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

This procedure is adapted from a well-established method for the diazotization of aminopyridines.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of sulfuric acid (40 g) in water (150 mL) is prepared and cooled to 0-5 °C in an ice-salt bath.

  • Addition of Amine: 2-Amino-5-methylpyridine (18.2 g, 168 mmol) is added portion-wise to the cold sulfuric acid solution, ensuring the temperature remains below 5 °C.[1]

  • Diazotization: A solution of sodium nitrite (15.4 g, 223 mmol) in water (30 mL) is added dropwise from the addition funnel over 1-2 hours, maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

  • Hydrolysis: After the addition is complete, the mixture is stirred at 0 °C for 45 minutes. The reaction is then heated to 95 °C for 15 minutes to facilitate the hydrolysis of the diazonium salt.[1]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is carefully adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution. The mixture is then heated to 60 °C and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to yield 2-hydroxy-5-methylpyridine as white crystalline needles.

Causality: The diazotization of the amino group at low temperature forms a relatively unstable diazonium salt. Subsequent heating in the aqueous acidic medium leads to the nucleophilic substitution of the diazonium group by water, yielding the corresponding hydroxypyridine.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

This step involves the chlorination of the hydroxypyridine using phosphorus oxychloride, a common and effective method for this transformation.[2][3][4][5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, 2-hydroxy-5-methylpyridine (1 eq) is carefully mixed with phosphorus oxychloride (3-5 eq). The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Reaction: The mixture is heated to reflux (around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. The aqueous solution is then neutralized with a solid base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 8. The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2-chloro-5-methylpyridine can be purified by vacuum distillation.

Causality: Phosphorus oxychloride acts as a dehydrating and chlorinating agent. The hydroxyl group of the pyridone tautomer attacks the phosphorus atom, leading to the formation of a phosphate intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 2-chloropyridine.

Step 3: Synthesis of 2-Chloro-5-methylpyridine N-oxide

N-oxidation is achieved using a peroxy acid, a standard method for the oxidation of pyridines.

  • Reaction Setup: To a solution of 2-chloro-5-methylpyridine (1 eq) in a chlorinated solvent such as dichloromethane at 0-5 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Isolation: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 2-chloro-5-methylpyridine N-oxide, which can often be used in the next step without further purification.

Causality: The peroxy acid acts as an electrophilic oxygen donor. The lone pair of electrons on the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Step 4: Synthesis of this compound

The final step involves the introduction of the cyano group at the 2-position of the pyridine N-oxide.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methylpyridine N-oxide (1 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Cyanation: Add triethylamine (2-3 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5-2.0 eq) at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Causality: The N-oxide activates the pyridine ring for nucleophilic attack. Trimethylsilyl cyanide, in the presence of a base like triethylamine, serves as a source of the cyanide nucleophile. The cyanide attacks the 2-position of the pyridine ring, followed by elimination of the N-oxide oxygen (facilitated by the silyl group), leading to the formation of the 2-cyanopyridine.

Scale-Up and Safety Considerations

Scaling up this synthesis requires careful attention to safety and process control.

  • Diazotization: This reaction is exothermic and produces unstable diazonium salts. Strict temperature control is crucial. On a larger scale, the addition of sodium nitrite solution should be slow and controlled using a dosing pump. Adequate cooling capacity must be available to manage the exotherm. Diazonium salts can be explosive when isolated in a dry state; therefore, they should be used in solution directly for the next step.

  • Chlorination with POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction and work-up should be conducted in a well-ventilated area, and personnel must wear appropriate acid-resistant PPE. The quenching of excess POCl₃ with ice is highly exothermic and requires a robust cooling system and slow, controlled addition.

  • N-Oxidation with m-CPBA: While generally safe, m-CPBA can be explosive when dry and is sensitive to shock and friction. It is typically supplied wetted with water to mitigate this hazard.

  • Cyanation with TMSCN: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas, which is extremely poisonous. This reaction must be performed in a well-maintained fume hood, and a cyanide antidote kit should be readily accessible. All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

Workflow for Safe Handling of Cyanide:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Waste Disposal A Wear appropriate PPE (gloves, goggles, lab coat) B Work in a certified fume hood A->B C Ensure cyanide antidote kit is accessible B->C D Use inert atmosphere E Controlled addition of TMSCN D->E F Quench reaction with water in the fume hood G Quench all cyanide-containing waste with bleach F->G

Caption: Safety workflow for handling trimethylsilyl cyanide.

Conclusion

This application note provides a comprehensive and scalable synthetic route to this compound. By following the detailed protocols and adhering to the safety guidelines, researchers and chemical engineers can confidently produce this important intermediate. The provided mechanistic insights and scale-up considerations are intended to facilitate a smooth transition from laboratory to larger-scale production, ensuring efficiency, safety, and reproducibility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-5-methylpyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low or no yield of this compound in my palladium-catalyzed cyanation reaction. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in a palladium-catalyzed cyanation is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:

  • Catalyst Deactivation: The cyanide anion can poison the palladium catalyst, which is a primary cause of low yields.[1] This deactivation can occur at various stages of the catalytic cycle.

    • Solution: Employ a less soluble or complexed cyanide source to maintain a low concentration of free cyanide ions in the reaction mixture. Zinc cyanide (Zn(CN)₂) is often a good choice due to its lower toxicity and solubility compared to sodium or potassium cyanide.[1] Another excellent alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is non-toxic and serves as a slow-release source of cyanide.[1] The use of specific ligands, such as 1,5-bis(diphenylphosphino)pentane, in combination with co-catalysts like N,N,N',N'-tetramethylethylenediamine (TMEDA), can also enhance catalyst stability and productivity.[2]

  • Inefficient Catalyst System: The choice of palladium source and ligands is crucial for an efficient reaction.

    • Solution: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. It's important to pair them with appropriate phosphine ligands. For heteroaryl chlorides, bulky electron-rich phosphine ligands often give good results. Consider pre-forming the active catalyst by incubating the palladium source with the ligand before adding the other reactants, as this can lead to higher catalytic activity.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction rate and yield.

    • Solution: While some palladium-catalyzed cyanations require high temperatures (120-140 °C), milder conditions (room temperature to 40 °C) have been developed, especially when using more reactive catalyst systems and aqueous media.[3][4] If your reaction is sluggish at a lower temperature, a gradual increase in temperature may be necessary. The choice of a polar aprotic solvent like DMF, DMA, or NMP is common, but solvent screening is recommended for optimization.[4]

  • Poor Quality of Reagents: The purity of the starting material (2-chloro-5-methylpyridine), cyanide source, and solvent can significantly impact the reaction outcome.

    • Solution: Ensure that your 2-chloro-5-methylpyridine is pure and free of any acidic impurities. Use anhydrous solvents, especially if you are using highly water-sensitive reagents. The cyanide source should be of high purity.

Question 2: My reaction is producing significant impurities alongside the desired this compound. What are these side products and how can I minimize their formation?

Answer:

Impurity formation can complicate purification and reduce the overall yield. Here are some common impurities and strategies to mitigate them:

  • Hydrolysis of the Nitrile: If there is water in your reaction mixture, the product nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If the reaction must be performed in the presence of water (as in some modern protocols), ensure the reaction time is not unnecessarily long and that the temperature is controlled.

  • Formation of Isomers: While the cyanation of 2-chloropyridines is generally regioselective for the 2-position, under certain conditions, side reactions leading to other isomers can occur, although this is less common for this specific substrate. More likely are reactions involving the methyl group if harsh conditions or radical initiators are present.

    • Solution: Stick to well-established palladium-catalyzed cross-coupling conditions, which are generally very selective. Avoid unnecessarily high temperatures or the presence of radical initiators unless a specific alternative mechanism is being targeted.

  • Decomposition of Starting Material or Product: Pyridine derivatives can be sensitive to strong bases or high temperatures, leading to decomposition.

    • Solution: Use a mild base if one is required by the specific protocol. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed cyanation of 2-chloro-5-methylpyridine. This method offers high functional group tolerance and generally proceeds with good yields under optimized conditions. The key components of this reaction are a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a cyanide source (e.g., Zn(CN)₂, KCN, or K₄[Fe(CN)₆]).[1][2]

Q2: Are there alternative, palladium-free methods for this synthesis?

A2: Yes, an alternative is the direct cyanation of the corresponding pyridine N-oxide. In this approach, 2-chloro-5-methylpyridine would first be oxidized to the N-oxide. The activated N-oxide can then react with a cyanide source. Another classical method involves the diazotization of an aminopyridine followed by a Sandmeyer reaction with a cyanide salt, though this is less common for this specific transformation. A one-pot direct cyanation of pyridines has also been described, involving activation with nitric acid and trifluoroacetic anhydride followed by reaction with potassium cyanide.[5]

Q3: Which cyanide source is the safest to use and still effective?

A3: For laboratory-scale synthesis, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it is non-toxic and considered a food additive.[1] It acts as a slow-release source of cyanide, which also helps to prevent catalyst deactivation. Zinc cyanide (Zn(CN)₂) is another widely used alternative that is significantly less toxic than alkali metal cyanides.[1] If you must use potassium or sodium cyanide, it is crucial to handle them with extreme care in a well-ventilated fume hood and to have a quenching protocol in place for any residual cyanide.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-chloro-5-methylpyridine) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-methylpyridine with Zinc Cyanide

This protocol is a general guideline and may require optimization for your specific setup.

Reagents and Materials:

  • 2-chloro-5-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or another suitable phosphine ligand

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1 equivalent), zinc cyanide (0.6 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: Direct Cyanation of 3-chloro-pyridine (as an analogous reference)

This protocol is adapted from a general procedure for the direct cyanation of pyridines and would need to be optimized for 2-chloro-5-methylpyridine.[5]

Reagents and Materials:

  • 2-chloro-5-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid

  • Potassium cyanide (KCN)

  • Sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and slowly add trifluoroacetic anhydride (TFAA) followed by the dropwise addition of concentrated nitric acid.

  • Stir the mixture at room temperature for 2-3 hours.

  • In a separate flask, prepare a chilled aqueous solution of potassium cyanide and sodium acetate.

  • Slowly add the activated pyridine solution to the buffered cyanide solution.

  • Allow the mixture to stir overnight.

  • Check the pH to ensure it is between 6 and 7.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Conditions for Palladium-Catalyzed Cyanation

ParameterCondition A (Zn(CN)₂)Condition B (K₄[Fe(CN)₆])
Cyanide Source Zinc Cyanide (Zn(CN)₂)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Catalyst Pd(OAc)₂ / LigandPd(OAc)₂ / Ligand
Ligand dppf, PPh₃Xantphos, cataCXium A
Base Not always requiredK₂CO₃ or other inorganic base
Solvent DMF, NMP, DMAToluene, Dioxane, DMSO
Temperature 80-140 °C100-150 °C
Typical Yields Moderate to HighGood to Excellent

Visualizations

Experimental Workflow

G reagents Combine 2-chloro-5-methylpyridine, Pd catalyst, ligand, and cyanide source inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_solvent Add Anhydrous Solvent (e.g., DMF) inert_atm->add_solvent heat_react Heat and Stir Reaction Mixture add_solvent->heat_react monitor Monitor Progress (TLC, GC-MS) heat_react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product This compound purify->product G start Low or No Product Yield check_catalyst Is the catalyst system active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no Potential Deactivation catalyst_yes Yes check_catalyst->catalyst_yes change_catalyst Screen different Pd sources and ligands. Consider pre-activation. catalyst_no->change_catalyst check_conditions Are reaction conditions optimal? catalyst_yes->check_conditions conditions_no No check_conditions->conditions_no conditions_yes Yes check_conditions->conditions_yes optimize_temp_solvent Optimize temperature and screen different solvents. conditions_no->optimize_temp_solvent check_reagents Are reagents pure and dry? conditions_yes->check_reagents reagents_no No check_reagents->reagents_no purify_reagents Purify starting material. Use anhydrous solvents. reagents_no->purify_reagents G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂(Cl)] pd0->pd_complex Ar-Cl oa Oxidative Addition pd_cn_complex [Ar-Pd(II)L₂(CN)] pd_complex->pd_cn_complex CN⁻ transmetal Transmetalation (Cyanide Transfer) pd_cn_complex->pd0 product Ar-CN (Product) pd_cn_complex->product re Reductive Elimination

References

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile. This molecule is a crucial intermediate in medicinal chemistry and drug development, making the purity and yield of its synthesis paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address practical issues encountered in the laboratory.

Introduction: Synthetic Strategies and Challenges

This compound is typically synthesized via one of several common pathways, each with a unique profile of potential side reactions. The most prevalent routes include:

  • Chlorination of a Pyridine N-Oxide: This popular method often involves the treatment of a precursor like 5-methyl-pyridine-2-carbonitrile N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] While effective, this route can suffer from issues with regioselectivity and incomplete reaction.

  • Sandmeyer Reaction: Starting from 2-amino-6-chloro-5-methylpyridine, the amino group can be converted to a nitrile via its diazonium salt.[2][3] This classic transformation is powerful but sensitive to reaction conditions, which can lead to a variety of byproducts.[4]

  • Direct Cyanation of a Dihalopyridine: This involves the nucleophilic substitution of a chloro group on a precursor like 2,6-dichloro-3-methylpyridine with a cyanide source, often catalyzed by a transition metal.[5]

This guide is designed to help you identify and mitigate the formation of common impurities associated with these synthetic methods.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental observations and connects them to likely side products, providing actionable solutions.

Q1: My reaction workup was completed, but the TLC/LC analysis shows a prominent, more polar spot (lower Rf) than my target compound, leading to low yield. What is this impurity?

A1: A significantly more polar impurity often points to the introduction of a protic functional group, most commonly through hydrolysis.

Likely Side Products:

  • 6-Hydroxy-5-methylpyridine-2-carbonitrile: Formed by the hydrolysis of the C6-chloro group. This is especially common if the reaction mixture is heated for extended periods in the presence of water or during a non-neutral aqueous workup.

  • 6-Chloro-5-methylpicolinamide: The nitrile group is susceptible to hydrolysis to a primary amide under either strongly acidic or basic conditions during workup.

Causality and Mechanism: The pyridine ring activates the C6 position for nucleophilic aromatic substitution. Water, acting as a nucleophile, can displace the chloride ion, a reaction often accelerated by heat. Similarly, the nitrile group can be hydrated to an amide in the presence of strong acid or base catalysts.

Troubleshooting and Mitigation Protocol:

  • Confirmation: Obtain an LC-MS of the crude product. The hydroxy compound will have a molecular weight of 134.14 g/mol ([M+H]⁺ = 135.1), while the amide will be 170.60 g/mol ([M+H]⁺ = 171.6).

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use, particularly when using moisture-sensitive reagents like POCl₃.

  • Neutral Workup: After the reaction, quench cautiously onto ice and neutralize the mixture carefully with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃), keeping the temperature low (0-5 °C).[1] Avoid using strong bases like NaOH or KOH.

  • Temperature Control: Do not exceed the recommended reaction temperature or time, as this increases the rate of hydrolysis.

Q2: My Mass Spectrometry (GC-MS or LC-MS) data shows an impurity with the exact same mass as my desired product (152.58 g/mol ). What is it and how do I get rid of it?

A2: An impurity with an identical mass is almost certainly a regioisomer of your target molecule.

Likely Side Product:

  • 4-Chloro-5-methylpyridine-2-carbonitrile: This is a common byproduct when synthesizing from a pyridine N-oxide precursor. The chlorination step with agents like POCl₃ can sometimes yield a mixture of isomers.[6]

Causality and Mechanism: The activation of the pyridine N-oxide towards chlorination is not always perfectly selective for the C6 position. Depending on the electronic and steric environment of the pyridine ring, the chlorinating agent can also attack the C4 position, leading to the formation of the 4-chloro isomer.

Troubleshooting and Mitigation Protocol:

  • Confirmation: Isomeric separation can be challenging. High-resolution 2D NMR (HSQC, HMBC) is the most definitive method to confirm the connectivity and prove the structure. Careful analysis of the ¹H NMR coupling patterns in the aromatic region can also distinguish the isomers.

  • Optimize Chlorination:

    • Temperature: Lowering the reaction temperature during the addition of the chlorinating agent can significantly improve regioselectivity.

    • Rate of Addition: Add the chlorinating agent (e.g., POCl₃) dropwise or in portions to maintain better temperature control and avoid localized concentration spikes.[1]

  • Purification: These isomers often have very similar polarities.

    • Column Chromatography: A long silica gel column with a shallow gradient of a low-polarity eluent system (e.g., 5-15% ethyl acetate in hexanes) may be required for separation.[1]

    • Recrystallization: If the isomeric impurity is present in a small amount, fractional recrystallization may be an effective purification strategy.

Q3: My ¹H NMR spectrum of the purified product looks clean, but the elemental analysis shows a high nitrogen content. What could be the issue?

A3: This scenario suggests an impurity that may not be easily visible in the ¹H NMR spectrum but significantly alters the elemental composition.

Likely Side Product:

  • Dimerized Species or Azo Compounds: This is a known issue in Sandmeyer reactions.[2] The aryl radical or diazonium cation intermediates can react with each other to form biaryl or azo-coupled side products. These larger molecules have a higher nitrogen-to-carbon ratio and may have complex, overlapping proton signals or be NMR-inactive under certain conditions.

Causality and Mechanism: In the Sandmeyer reaction, an aryl radical is generated via a single-electron transfer from the copper(I) catalyst.[4][7] If the concentration of the cyanide nucleophile is low, or if the radical is long-lived, it can dimerize. Alternatively, the diazonium salt can couple with an electron-rich species to form an azo compound.

Troubleshooting and Mitigation Protocol:

  • Confirmation: Use LC-MS to search for species with approximately double the molecular weight of the product.

  • Optimize Sandmeyer Conditions:

    • Ensure Catalyst Activity: Use freshly prepared, high-purity copper(I) cyanide (CuCN).

    • Control Diazotization: Perform the diazotization at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.

    • Slow Addition: Add the diazonium salt solution slowly to the CuCN solution to ensure the intermediate is consumed as it is formed, minimizing its concentration and the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to watch for in the POCl₃-mediated synthesis from the N-oxide? A: The three most common impurities are:

  • Unreacted 5-methyl-1-oxy-pyridine-2-carbonitrile starting material.

  • The regioisomer, 4-chloro-5-methylpyridine-2-carbonitrile.[6]

  • The hydrolysis product, 6-hydroxy-5-methylpyridine-2-carbonitrile.

Q: How can I best purify the final product? A: Flash column chromatography on silica gel is the most effective method.[1] Based on the properties of the likely impurities, a non-polar solvent system is recommended. See the protocol below for a detailed procedure. Recrystallization from an ethanol/water or isopropanol/hexane solvent system can also be effective for removing minor impurities.

Data and Protocols

Table 1: Properties of Target Product and Potential Side Products
Compound NameMolecular FormulaMW ( g/mol )Polarity/Expected RfKey Analytical Feature
This compound C₇H₅ClN₂152.58Low / High RfTarget product; [M+H]⁺ = 153.1
6-Hydroxy-5-methylpyridine-2-carbonitrileC₇H₆N₂O134.14High / Low Rf[M+H]⁺ = 135.1; Broad -OH signal in ¹H NMR
6-Chloro-5-methylpicolinamideC₇H₇ClN₂O170.60High / Low Rf[M+H]⁺ = 171.6; Two broad -NH₂ signals in ¹H NMR
4-Chloro-5-methylpyridine-2-carbonitrileC₇H₅ClN₂152.58Low / Similar RfSame mass as product; different aromatic coupling in ¹H NMR
5-Methyl-1-oxy-pyridine-2-carbonitrileC₇H₆N₂O134.14High / Low RfStarting material; [M+H]⁺ = 135.1
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying an unknown impurity based on initial analytical data.

G cluster_0 Troubleshooting Workflow for Impurity Identification start Observation: Unexpected Spot in TLC/LC ms_check Run LC-MS Analysis start->ms_check First Step mass_same Mass = Product Mass? ms_check->mass_same nmr_check Run High-Resolution NMR result_isomer Conclusion: Regioisomer (e.g., 4-Chloro...) nmr_check->result_isomer Confirms Structure mass_same->nmr_check  Yes polarity More Polar than Product? mass_same->polarity  No result_hydrolysis Conclusion: Hydrolysis Product (e.g., 6-Hydroxy... or Amide) polarity->result_hydrolysis  Yes result_sm Conclusion: Unreacted Starting Material (e.g., N-Oxide) polarity->result_sm  Maybe result_other Other Impurity (e.g., Dimer) polarity->result_other  No

Caption: Troubleshooting workflow for identifying unknown side products.

Protocol: Purification by Flash Column Chromatography[1]

This protocol is adapted for the purification of this compound from common, less-polar impurities.

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-pack a chromatography column with silica gel. Wet the column with the starting eluent (e.g., 100% Hexanes or Petroleum Ether). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the surface.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity of the mobile phase. A typical gradient might be from 0% to 15% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid.

References

Technical Support Center: Overcoming Low Yields in 6-Chloro-5-methylpyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile (CAS 875293-89-3). This molecule is a key building block in medicinal chemistry and drug development. However, its synthesis, particularly the cyanation step, can be prone to low and inconsistent yields. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during this transformation. We will delve into the causality behind experimental choices to empower you to optimize your reaction for robust and reliable results.

Core Synthesis Pathway: Palladium-Catalyzed Cyanation

The most prevalent and versatile route to this compound involves the palladium-catalyzed cyanation of 2,6-dichloro-3-methylpyridine. This method generally offers better yields and milder conditions than traditional nucleophilic aromatic substitution (SNAr) or Sandmeyer reactions.[1][2] Our troubleshooting guide will focus primarily on this pathway.

The overall transformation is: 2,6-dichloro-3-methylpyridine + Cyanide Source --(Pd Catalyst, Ligand, Base)--> this compound

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific problems you may be encountering in the lab.

Q1: My reaction shows very low conversion of the 2,6-dichloro-3-methylpyridine starting material. What are the primary causes and how can I improve it?

A: Low conversion is typically a result of an inefficient or deactivated catalytic system. The C2-Cl bond on the pyridine ring is electronically deactivated for simple nucleophilic attack and requires effective catalysis. Here are the key factors to investigate:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Causality: The ligand stabilizes the Pd(0) active species and promotes the difficult oxidative addition of the C-Cl bond to the metal center. Without an effective ligand, the catalytic cycle may not initiate or will proceed very slowly.

    • Recommendation: If you are using a simple catalyst like Pd(OAc)₂ or PdCl₂, ensure you are adding an appropriate phosphine ligand such as Xantphos, SPhos, or tBuXPhos. Alternatively, using a pre-formed palladacycle precatalyst can lead to more consistent activation and higher activity at lower temperatures.[2]

  • Reaction Temperature and Time: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in cross-coupling reactions.[1][3]

    • Causality: The carbon-chlorine bond is stronger, making the initial oxidative addition step the rate-limiting part of the catalytic cycle. Sufficient thermal energy is required to overcome this activation barrier.

    • Recommendation: Ensure your reaction temperature is adequate, typically in the range of 100-140 °C for chloro-pyridines. Solvents like DMF, DMAc, or dioxane are suitable.[1] If conversion is still low after 12-24 hours, consider a modest increase in temperature (e.g., by 10 °C) or extending the reaction time. Monitor by TLC or LC-MS to check for decomposition versus slow conversion.

  • Choice of Base: An appropriate base is required to act as a halide scavenger and maintain the catalytic cycle.

    • Causality: The base neutralizes byproducts and can influence the solubility and reactivity of the cyanide source.

    • Recommendation: Inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃ are commonly used.[1] If you suspect solubility issues, a non-coordinating organic base could be tested, but inorganic carbonates are standard.

Q2: I'm observing a significant byproduct with a different polarity from my starting material and product. What could it be and how can I prevent it?

A: The most common byproduct in cyanation reactions involving water is the corresponding amide, 6-Chloro-5-methylpyridine-2-carboxamide, formed via hydrolysis of the nitrile product.

  • Cause: Presence of Water: The palladium catalyst can also catalyze the hydration of the nitrile group to a primary amide, especially at elevated temperatures if water is present.[4] The cyanide source itself (e.g., K₄[Fe(CN)₆]·3H₂O) can be a source of water.

    • Causality: Water acts as a nucleophile, attacking the nitrile group in a metal-catalyzed process. This side reaction consumes your desired product, directly reducing the yield.

    • Prevention Protocol:

      • Use Anhydrous Reagents: Use anhydrous solvents and dry your base (e.g., bake K₂CO₃ in an oven) before use.

      • Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

      • Cyanide Source: If using a hydrated cyanide salt, consider switching to an anhydrous source like Zn(CN)₂ or drying the hydrated salt under vacuum if thermally stable. Zinc cyanide is often preferred as it is less nucleophilic and less prone to hydrolysis.[2]

Q3: My reaction yield is highly inconsistent, ranging from 30% to 80% between identical runs. What factors should I control more carefully?

A: Inconsistency often points to sensitivity to trace impurities or subtle variations in setup and conditions.

  • Atmospheric Control: The Pd(0) active catalyst is sensitive to oxygen.

    • Causality: Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Inconsistent de-gassing or a poor inert atmosphere seal can lead to variable amounts of catalyst deactivation.

    • Recommendation: Implement a robust de-gassing procedure for your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes before adding the catalyst and substrate can suffice. Ensure all glassware is dry and the system is kept under a positive pressure of inert gas.

  • Reagent Purity and Stoichiometry:

    • Causality: Impurities in the starting 2,6-dichloro-3-methylpyridine can poison the catalyst. The stoichiometry of the cyanide source is also critical; using too little will result in incomplete conversion, while a large excess can sometimes lead to side reactions or catalyst inhibition.[5]

    • Recommendation: Verify the purity of your starting material by NMR or GC-MS. Use a precise amount of the cyanide source; typically 1.2 to 1.5 equivalents are used for metal cyanides, while for sources like K₄[Fe(CN)₆], a smaller substoichiometric amount (e.g., 0.3-0.5 eq.) is used as it provides multiple cyanide ions.[3]

  • Stirring and Heat Transfer:

    • Causality: In heterogeneous mixtures (containing an inorganic base and salt), inefficient stirring can lead to poor mixing, localized overheating, and inconsistent reaction rates.

    • Recommendation: Use a suitable stir bar and a stirring rate that ensures the solids are well-suspended. Use an oil bath and a temperature controller for uniform heating.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for this reaction: Zn(CN)₂, CuCN, or K₄[Fe(CN)₆]?

A: Each has its pros and cons, and the optimal choice can depend on your specific catalyst system.

Cyanide SourceProsConsBest For
Zn(CN)₂ Less toxic, less basic, often gives cleaner reactions.[2]Can be slower, requires efficient transmetalation.General palladium catalysis, especially when byproduct formation is an issue.
CuCN Highly effective, classic reagent (Rosenmund-von Braun type).Stoichiometric or high catalyst loading often needed, can be toxic.Copper-mediated or some specific palladium-catalyzed systems.
K₄[Fe(CN)₆] Low toxicity, inexpensive, crystalline, and easy to handle.[1]Often requires higher temperatures, can be a source of water (trihydrate form).Process chemistry and scale-up applications where cost and safety are paramount.
Q2: I am considering a metal-free SNAr approach to avoid catalyst costs. Is this feasible?

A: A direct SNAr reaction with a cyanide salt (e.g., NaCN or KCN) is theoretically possible but challenging for this substrate. The two chloro-substituents and the ring nitrogen provide electron-withdrawing character to activate the C2 position, but it is generally insufficient for a high-yielding reaction under mild conditions. This approach would likely require very high temperatures (>150 °C) and a polar aprotic solvent like DMSO or NMP, which can lead to decomposition and the formation of dark, tarry byproducts, making purification difficult and lowering the overall isolated yield. For reliable and cleaner synthesis, the palladium-catalyzed route is strongly recommended.

Visualized Workflows and Mechanisms

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for diagnosing low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion (TLC, LC-MS) start->check_conversion sub_consumed >90% SM Consumed? check_conversion->sub_consumed low_conv Low Conversion sub_consumed->low_conv No high_conv High Conversion sub_consumed->high_conv Yes cat_issue Potential Catalyst Issue low_conv->cat_issue Action: Increase Catalyst/Ligand Loading temp_issue Temp / Time Issue cat_issue->temp_issue Action: Increase Temperature or Time byproduct_issue Check for Byproducts (Amide, Dimer) high_conv->byproduct_issue Action: Ensure Anhydrous Conditions purification_issue Investigate Purification Loss byproduct_issue->purification_issue Action: Optimize Chromatography/Recrystallization

Caption: Troubleshooting decision tree for low yields.

Simplified Palladium Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed cyanation of an aryl chloride (Ar-Cl).

CatalyticCycle pd0 Pd(0)L₂ pd_complex1 Cl-Pd(II)L₂-Ar pd0->pd_complex1 Ar-Cl sub Ar-Cl ox_add Oxidative Addition prod Ar-CN cn_source M-CN trans Transmetalation pd_complex2 NC-Pd(II)L₂-Ar red_elim Reductive Elimination pd_complex1->pd_complex2 M-CN pd_complex2->pd0 Ar-CN

References

Stability issues of 6-Chloro-5-methylpyridine-2-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the use of this compound in experimental settings. Drawing upon established principles of organic chemistry and field-proven insights, this resource provides in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your research.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a versatile building block in medicinal chemistry and materials science. However, its trifunctional nature—a pyridine ring, a chloro substituent, and a nitrile group—presents specific stability considerations under both acidic and basic conditions. Proactive awareness of these potential degradation pathways is critical for experimental success.

The pyridine nitrogen is susceptible to protonation under acidic conditions, which can significantly alter the electron density of the ring and influence the reactivity of the substituents. Conversely, basic conditions can promote nucleophilic attack at several positions, leading to unwanted side products. The interplay of the electron-withdrawing chloro and nitrile groups, and the electron-donating methyl group, creates a unique electronic environment that dictates the molecule's reactivity.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability-related issues encountered when working with this compound.

Stability Under Acidic Conditions

Q1: I am observing incomplete conversion and the formation of a new, more polar byproduct during a reaction in acidic media. What is likely happening?

A1: The most probable cause is the hydrolysis of the nitrile group. Under acidic conditions, the nitrile can undergo hydrolysis to first form the corresponding amide (6-chloro-5-methylpicolinamide) and subsequently the carboxylic acid (6-chloro-5-methylpicolinic acid)[1]. The increased polarity of these products would explain their different behavior in chromatographic analysis.

  • Causality: The acidic environment protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Troubleshooting:

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize water content.

    • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent over-reaction to the carboxylic acid.

Q2: My reaction mixture turned dark, and I see significant degradation of my starting material under strongly acidic and high-temperature conditions. What could be the cause?

A2: While pyridines are generally robust aromatic systems, prolonged exposure to harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) can lead to decomposition of the pyridine ring itself. The protonated pyridine ring is highly electron-deficient, which can make it susceptible to complex degradation pathways.

  • Causality: Extreme conditions can lead to sulfonation, followed by other reactions, or even ring-opening pathways, though this is less common.

  • Troubleshooting:

    • Milder Acids: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid).

    • Temperature Limitation: Avoid excessive heating. If high temperatures are required, consider alternative synthetic routes that do not necessitate such harsh conditions.

Stability Under Basic Conditions

Q1: I am attempting a reaction with a nucleophile and observing a mixture of products, including one where the chlorine atom has been replaced. Why is this happening?

A1: The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitrogen atom and the nitrile group makes the carbon atom attached to the chlorine electrophilic and prone to attack by nucleophiles.

  • Causality: The pyridine nitrogen and the 2-cyano group activate the 6-position for nucleophilic attack. Common nucleophiles like hydroxides, alkoxides, and amines can displace the chloride ion[2].

  • Troubleshooting:

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if it is compatible with your reaction.

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can favor the desired reaction over the substitution.

    • Protecting Groups: In complex syntheses, consider if a temporary protecting group strategy for other parts of the molecule could allow for milder reaction conditions.

Q2: My nitrile group is reacting under basic conditions. What are the likely products?

A2: Similar to acidic conditions, the nitrile group can be hydrolyzed under basic conditions to form the corresponding amide and then the carboxylate salt. The rate of this hydrolysis is often faster in basic media compared to acidic media.

  • Causality: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

  • Troubleshooting:

    • Anhydrous Conditions: As with acidic hydrolysis, minimizing water is crucial.

    • Aprotic Solvents: Use aprotic solvents to reduce the availability of protons for the hydrolysis mechanism.

    • Careful pH Control: If aqueous basic conditions are unavoidable, maintain the pH at the lowest level that still allows for the desired reaction to proceed.

III. Experimental Protocols

To assist in troubleshooting and confirming the stability of this compound in your specific experimental setup, the following analytical protocols are provided.

Protocol 1: HPLC-UV Method for Monitoring Stability

This method is suitable for quantifying the parent compound and detecting the formation of more polar degradation products like the corresponding amide and carboxylic acid.

Table 1: HPLC-UV Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of your reaction mixture in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare standards of this compound in the same diluent for quantification.

Protocol 2: GC-MS Method for Identification of Byproducts

GC-MS is a powerful tool for identifying volatile byproducts, including potential products of nucleophilic substitution of the chloro group.

Table 2: GC-MS Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Extract your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the sample under reduced pressure.

  • Dilute the residue in a small volume of the extraction solvent before injection.

IV. Visualizing Degradation Pathways

To provide a clearer understanding of the potential stability issues, the following diagrams illustrate the key degradation pathways.

Hydrolysis_Pathway Start 6-Chloro-5-methylpyridine- 2-carbonitrile Amide 6-Chloro-5-methyl- picolinamide Start->Amide H+ / H2O or OH- / H2O Acid 6-Chloro-5-methyl- picolinic acid Amide->Acid H+ / H2O or OH- / H2O

Caption: Hydrolysis pathway of the nitrile group.

SNAr_Pathway Start 6-Chloro-5-methylpyridine- 2-carbonitrile Product 6-Nu-5-methylpyridine- 2-carbonitrile Start->Product Nu-

References

Technical Support Center: A Guide to Handling 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, you will find practical, field-proven advice to help you anticipate and overcome common pitfalls, ensuring the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive about this compound.

Q1: What are the primary safety concerns with this compound?

A1: this compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: How should I properly store this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[1][2] This minimizes the risk of hydrolysis of the nitrile group due to atmospheric moisture.

Q3: What is the primary reactivity of this molecule?

A3: The main reactive site for synthetic transformations is the chlorine atom at the 6-position. The pyridine ring, particularly with the electron-withdrawing cyano group at the 2-position, is activated for nucleophilic aromatic substitution (SNAr).[3][4] This makes it a valuable precursor for introducing a variety of functional groups at this position.

Q4: Can the nitrile group react under my reaction conditions?

A4: Yes, the nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it to a carboxamide or a carboxylic acid. This is a crucial consideration when planning your reaction, as it can lead to unwanted side products.

II. Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section delves deeper into specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

You've set up a nucleophilic substitution reaction to replace the chlorine atom, but you're observing a low yield of your desired product or no reaction at all.

  • Potential Cause 1: Insufficiently Activated System. While the pyridine ring and cyano group are activating, the methyl group at the 5-position has a slight electron-donating effect, which can temper the reactivity compared to unsubstituted analogs.

  • Solution:

    • Increase Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier associated with the temporary disruption of aromaticity.[3]

    • Use a More Nucleophilic Reagent: If possible, consider using a more potent nucleophile.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).

  • Potential Cause 2: Steric Hindrance. The methyl group adjacent to the chlorine atom can introduce some steric hindrance, potentially impeding the approach of bulky nucleophiles.

  • Solution:

    • Prolonged Reaction Times: Allow the reaction to proceed for a longer duration to give the nucleophile more opportunity to attack.

    • Re-evaluate Nucleophile Choice: If you are using a very bulky nucleophile, consider whether a smaller, less sterically hindered alternative could be used.

Issue 2: Formation of Unwanted Side Products

You've successfully formed some of your desired product, but you're also seeing significant amounts of impurities.

  • Potential Cause 1: Hydrolysis of the Nitrile Group. As mentioned, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially if your reaction conditions involve strong acids or bases, or if there is water present at elevated temperatures.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control of pH: If possible, avoid strongly acidic or basic conditions. If a base is required, consider using a non-nucleophilic, hindered base.

    • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Try running the reaction at the lowest effective temperature.

  • Potential Cause 2: Competing Reactions with Bifunctional Nucleophiles. If your nucleophile has more than one reactive site, you may see a mixture of products.

  • Solution:

    • Protecting Groups: Consider temporarily protecting the more reactive functional group on your nucleophile to ensure the desired reaction occurs.

    • Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and base to find conditions that favor the desired regioselectivity.

Issue 3: Difficulty in Product Purification

Your reaction has worked, but you are struggling to isolate a pure sample of your product.

  • Potential Cause 1: Co-elution with Starting Material or Side Products. The polarity of your product may be very similar to that of the starting material or a major side product, making separation by column chromatography challenging.

  • Solution:

    • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good separation.

    • Derivative Formation: In some cases, it may be beneficial to convert your product to a derivative that is easier to purify. The protecting group can then be removed in a subsequent step.

  • Potential Cause 2: Product Instability during Workup or Purification. Your product may be sensitive to the conditions used during the workup or purification process.

  • Solution:

    • Aqueous Workup Considerations: If your product is sensitive to acid or base, ensure your aqueous washes are neutral.

    • Temperature during Purification: Avoid excessive heat during solvent evaporation or chromatography if your product is thermally labile.

III. Experimental Protocols

Here are some detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for reacting this compound with a nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) to dissolve the starting material.

  • Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base for deprotonation, add a suitable non-nucleophilic base (e.g., Cs2CO3, K2CO3, or a hindered amine base).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the polar aprotic solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of a solid product.

  • Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualizations and Data

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Change_Solvent Change to Polar Aprotic Solvent Check_Conditions->Change_Solvent Stronger_Nucleophile Use Stronger Nucleophile Check_Conditions->Stronger_Nucleophile Success Reaction Successful Increase_Temp->Success Change_Solvent->Success Stronger_Nucleophile->Success

Caption: A decision tree for troubleshooting low-yielding nucleophilic substitution reactions.

General Reaction Scheme: Nucleophilic Aromatic Substitution

References

Improving the regioselectivity of reactions involving 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-5-methylpyridine-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve regioselectivity in reactions involving this versatile heterocyclic building block. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven methodologies.

Section 1: Fundamental Reactivity and Regiochemical Control

Before troubleshooting specific reactions, it is critical to understand the inherent electronic and steric properties of the substrate. The interplay between the pyridine nitrogen and its substituents dictates the molecule's reactivity.

FAQ: What are the key structural features of this compound that control its reactivity?

The regioselectivity of reactions involving this substrate is primarily governed by the synergistic effects of its four key features:

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing via induction, making the entire aromatic ring electron-deficient. This property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Furthermore, the nitrogen's lone pair can coordinate to metal catalysts, such as palladium, which can either be a desired directing effect or an undesired catalyst inhibition pathway.[3][4]

  • 6-Chloro Group: This is the primary leaving group for both palladium-catalyzed cross-coupling and SNAr reactions. Its position at C6 (α- to the nitrogen) is highly activated for nucleophilic attack due to electronic stabilization provided by the ring nitrogen.[2][5]

  • 2-Carbonitrile Group (-CN): This is a powerful electron-withdrawing group through both induction and resonance. It strongly enhances the electrophilicity of the pyridine ring, particularly at the C6 position, making the C-Cl bond highly susceptible to nucleophilic attack.[6]

  • 5-Methyl Group (-CH₃): This is a weak electron-donating group. Its primary influence is steric. Positioned adjacent to the C6-Cl bond, it can sterically hinder the approach of bulky nucleophiles or catalyst complexes, a factor that can be exploited to modulate reactivity.[7][8]

Caption: Electronic and steric influences on the substrate.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are standard methods for functionalizing the C6 position. However, the unique structure of this compound presents specific challenges.

FAQ: My Suzuki-Miyaura coupling reaction is sluggish or provides low yields. What are the likely causes and how can I fix them?

This is a common issue stemming from two primary factors: the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyridine nitrogen.[3][9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssueRoot CauseRecommended Solution
No or Low Conversion Catalyst Deactivation: The pyridine nitrogen coordinates to the Pd(0) center, preventing oxidative addition.Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) that promote rapid oxidative addition, outcompeting catalyst inhibition.[10]
Inefficient Oxidative Addition: The chosen catalytic system is not active enough for the C-Cl bond.Switch to a more active pre-catalyst (e.g., G3 or G4 palladacycles). Increase temperature, but monitor for decomposition. Microwave irradiation can be highly effective.[11]
Reaction Stalls Insufficient Base Strength: The base is not strong or soluble enough to facilitate efficient transmetalation.Switch from weaker bases like Na₂CO₃ to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃. Using an aqueous/organic solvent mixture can improve base solubility and efficacy.
Byproduct Formation Hydrodehalogenation: Protodeboronation of the boronic acid followed by reduction of the C-Cl bond.Ensure strictly anhydrous and anaerobic conditions. Use a stoichiometric amount or slight excess (1.1-1.2 equiv.) of the boronic acid.
Homocoupling (Aryl-Aryl): Oxidative coupling of two boronic acid molecules.Lower the catalyst loading. Ensure the reaction is not exposed to oxygen.

Optimized Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a thoroughly mixed, powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the corresponding ligand if not using a pre-catalyst (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R¹-Cl inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition Reversible Coordination pd_complex R¹-Pd(II)-X L_n ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ + Base pd_r1_r2 R¹-Pd(II)-R² L_n transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 R¹-R²

Caption: Suzuki-Miyaura cycle with potential catalyst inhibition.

Section 3: Improving Selectivity in Nucleophilic Aromatic Substitution (SNAr)

The C6-Cl bond is highly activated towards SNAr due to the cumulative electron-withdrawing effects of the ring nitrogen and the 2-cyano group.[2][6] This high reactivity can be a double-edged sword, leading to side reactions if not properly controlled.

FAQ: My SNAr reaction with an amine nucleophile is messy, showing multiple products or decomposition. How can I achieve a cleaner reaction?

High reactivity can lead to over-alkylation (for primary/secondary amines), side reactions with the nitrile group, or base-mediated decomposition. Control is achieved by carefully managing reaction parameters.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

IssueRoot CauseRecommended Solution
Multiple Products Reaction Too Exothermic: A highly reactive nucleophile (e.g., a small, unhindered amine) can lead to uncontrolled side reactions.Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of heating).
Base-Induced Side Reactions: If an external base is used, it may be too strong, causing deprotonation at undesired sites or reacting with the nitrile.Use the amine nucleophile itself as the base (if it's a liquid/soluble) or switch to a milder, non-nucleophilic inorganic base like K₂CO₃.
Low Yield/No Reaction Poor Nucleophile: The nucleophile is too weak or sterically hindered.Switch to a more polar aprotic solvent (e.g., DMSO, DMF) to better solvate the intermediate and accelerate the reaction.[6] Gentle heating may be required.
Incomplete Deprotonation: For alcohol or thiol nucleophiles, the alkoxide/thiolate is not being formed efficiently.Use a strong, non-nucleophilic base like NaH to pre-form the nucleophile before adding the pyridine substrate at a low temperature.
Nitrile Hydrolysis Presence of Water: Trace water under basic or acidic workup conditions can hydrolyze the nitrile to an amide or carboxylic acid.Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible, or keep the aqueous workup brief and at a neutral or slightly basic pH.

Optimized Protocol: General SNAr with an Amine

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, NMP, or DMF).

  • Nucleophile Addition: Add the amine nucleophile (1.1-2.0 equiv.). If the amine is a salt, add a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 equiv.).

  • Reaction: Stir the reaction at room temperature or heat gently (40-80 °C). The high activation of the substrate often means harsh conditions are unnecessary.

  • Monitoring: Follow the disappearance of the starting material by LC-MS or TLC.

  • Workup: Once complete, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate and perform an aqueous wash to remove the solvent and excess amine/base. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

SNAr_Mechanism start Substrate + Nu⁻ step1 Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate Rate-determining step step2 Loss of Leaving Group intermediate->step2 Fast note Negative charge is delocalized onto the N atom and CN group, stabilizing the intermediate. intermediate->note product Substituted Product + Cl⁻ step2->product

Caption: Generalized workflow for the SNAr mechanism.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers may encounter when using 6-chloro-5-methylpyridine-2-carbonitrile as a substrate. As a substituted, electron-deficient heteroaromatic chloride, this compound presents a unique set of obstacles that require careful consideration of reaction parameters for a successful outcome. This document, structured in a question-and-answer format, provides in-depth, field-proven insights and actionable solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is showing no or very low conversion. What are the primary reasons for this failure?

A1: Complete or near-complete reaction failure with this substrate typically points to one of two fundamental issues: the inherent low reactivity of the C-Cl bond or catalyst deactivation.

  • The Challenge of the C-Cl Bond: The carbon-chlorine bond in aryl chlorides is significantly stronger and less polarized than its bromide or iodide counterparts. This makes the rate-determining oxidative addition step of the Suzuki catalytic cycle energetically more demanding.[1] For a reaction to proceed, a highly active catalyst system is essential.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[2][3] This is a well-documented challenge in the cross-coupling of pyridine-containing substrates.[2]

Initial Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1] Consider switching to a more robust system.

    • Ligand Choice is Critical: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition into the C-Cl bond.[1]

    • Pre-catalyst Selection: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species in situ.[4]

  • Increase Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) are often necessary to overcome the activation energy barrier for the oxidative addition of aryl chlorides.[1]

  • Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Any residual oxygen can lead to the formation of inactive palladium oxides and phosphine oxide ligands. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Q2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

A2: The most common byproducts in the Suzuki coupling of this compound are typically the result of homocoupling of the boronic acid, protodeboronation, and hydrolysis of the nitrile group.

  • Homocoupling of the Boronic Acid (Ar-B(OH)₂ → Ar-Ar): This side reaction is often promoted by the presence of oxygen or if a Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species.[6] The Pd(II) can react with two molecules of the boronic acid to form the homocoupled product.

    • Mitigation Strategy:

      • Strict Exclusion of Oxygen: As mentioned previously, rigorous degassing is paramount.

      • Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.[4]

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source, most commonly water.[7] This is often exacerbated by strong bases and elevated temperatures.

    • Mitigation Strategy:

      • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7]

      • Careful Base Selection: While a base is necessary to activate the boronic acid, an overly strong base can accelerate protodeboronation.[7] Consider using milder bases like K₃PO₄ or KF.

      • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize this side reaction.

  • Hydrolysis of the Nitrile Group (-CN → -CONH₂ or -COOH): The nitrile group in your substrate can be susceptible to hydrolysis under the basic conditions of the Suzuki coupling, especially at elevated temperatures and in the presence of water. This will lead to the formation of the corresponding amide or carboxylic acid.[8][9]

    • Mitigation Strategy:

      • Milder Base and Lower Temperature: If nitrile hydrolysis is a significant issue, consider using a milder base (e.g., K₂CO₃) and the lowest effective reaction temperature.

      • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.

Q3: What are the optimal catalyst, ligand, and base combinations for this specific substrate?

A3: There is no single "best" combination, as the optimal conditions can depend on the specific boronic acid being used. However, for a challenging substrate like this compound, a good starting point would be a highly active catalyst system.

Parameter Recommendation Rationale Reference(s)
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Common, effective pre-catalysts that generate the active Pd(0) species in situ.[4]
Ligand SPhos, XPhos, or other Buchwald-type ligands (2-6 mol%)Sterically bulky and electron-rich ligands that promote the difficult oxidative addition of the C-Cl bond and can mitigate catalyst poisoning by the pyridine nitrogen.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in activating the boronic acid for transmetalation. They are often superior to weaker bases for challenging couplings.[1][7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic organic solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.[10]
Temperature 80 - 110 °CNecessary to overcome the activation barrier for the C-Cl bond cleavage.[1]

Experimental Protocols & Workflows

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

    • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Suzuki start Low or No Conversion catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (e.g., SPhos, XPhos). Use a well-defined pre-catalyst. catalyst->sol_catalyst No inert Is the system rigorously inert? temp->inert Yes sol_temp Increase temperature to 80-120 °C. temp->sol_temp No sol_inert Thoroughly degas solvents and reagents. Maintain a positive pressure of inert gas. inert->sol_inert No

Caption: A decision tree for troubleshooting low conversion.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oad Oxidative Addition pd2 R-Pd(II)L_n-X oad->pd2 trans Transmetalation pd2_r R-Pd(II)L_n-R' pd2->pd2_r + [R'-B(OH)₃]⁻ - X⁻, - B(OH)₃ trans->pd2_r pd2_r->pd0 red Reductive Elimination product R-R' red->product sub1 R-X (this compound) sub2 R'-B(OH)₂ borate [R'-B(OH)₃]⁻ sub2->borate + OH⁻ base Base borate->pd2_r Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Welcome to the technical support center for 6-Chloro-5-methylpyridine-2-carbonitrile (CAS 875293-89-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust, validated methods for its purification. In drug development, the purity of starting materials and intermediates is non-negotiable. This document provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on typical synthetic routes, impurities in crude this compound generally fall into three categories:

  • Unreacted Starting Materials: The most common precursor is 2-chloro-5-methylpyridine.[1] Its presence is typical in batches where the cyanation reaction has not gone to completion.

  • Isomeric Byproducts: Depending on the synthetic pathway, positional isomers such as 6-chloro-5-methylnicotinonitrile (the 3-carbonitrile isomer) can form.[2] These are often the most challenging to remove due to their similar physicochemical properties.

  • Hydrolysis and Degradation Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base with residual water. This can lead to the formation of 6-chloro-5-methylpicolinamide and subsequently 6-chloro-5-methylpicolinic acid.[3] These acidic impurities can interfere with subsequent reactions.

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from moisture and light. The recommended storage temperature is refrigerated (2-8°C).[4][5] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable for long-term stability.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A3: A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the number of components in your sample. It is crucial for developing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[3] A well-developed HPLC method can resolve and quantify closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can often identify and quantify impurities if their signals do not overlap with the main compound's signals.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is used to identify the molecular weight of unknown impurities, providing crucial clues to their structure.[6]

Troubleshooting and Purification Protocols

This section addresses specific purification challenges in a problem-and-solution format. Each protocol is designed as a self-validating system, including checkpoints for assessing purity.

Scenario 1: The crude material contains significant amounts of the starting material, 2-chloro-5-methylpyridine.

Underlying Principle: The target compound, this compound, is a solid with moderate polarity due to the nitrile group. The starting material, 2-chloro-5-methylpyridine, is a liquid at room temperature and is less polar. This difference in polarity and physical state can be exploited by recrystallization or chromatography.

Recommended Solution: Recrystallization

Recrystallization is the most efficient method for removing small amounts of less-polar impurities from a solid product. The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.

Table 1: Solvent Systems for Recrystallization

Solvent System Rationale Boiling Point (°C)
Isopropanol (IPA) / Water The compound dissolves in hot IPA; water is added as an anti-solvent to induce crystallization upon cooling. ~82°C (IPA)
Toluene Good for removing more polar impurities. The target compound has moderate solubility in hot toluene. ~111°C

| Heptane / Ethyl Acetate | A non-polar/polar mixture. The compound is dissolved in a minimal amount of warm ethyl acetate, and heptane is added to the cloud point. | Variable |

Step-by-Step Recrystallization Protocol (using Isopropanol):

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.

  • If any insoluble material remains, perform a hot filtration to remove it.

  • Slowly add warm water dropwise until the solution becomes faintly turbid (the cloud point). Add a drop or two of hot isopropanol to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 isopropanol/water.

  • Dry the purified crystals under vacuum.

  • Purity Check: Analyze the crystals and the mother liquor by TLC or HPLC to confirm the removal of the 2-chloro-5-methylpyridine impurity.

Scenario 2: An acidic impurity, likely the hydrolyzed carboxylic acid, is detected.

Underlying Principle: The pyridine nitrogen in the target compound is weakly basic (pKa of the pyridinium ion is typically ~5). The carboxylic acid impurity is, by definition, acidic. This difference in acid-base properties allows for a clean separation using liquid-liquid extraction.

Recommended Solution: Aqueous Acidic Wash

This technique protonates the basic pyridine, moving it into the aqueous phase, while neutral impurities remain in the organic layer. Alternatively, a basic wash can be used to deprotonate the acidic impurity, moving it into the aqueous phase while the neutral target compound remains organic. The latter is often preferred to avoid exposing the nitrile to acidic conditions.

Step-by-Step Basic Extraction Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will react with the acidic impurity, converting it to its sodium salt, which is highly water-soluble.[7]

  • Separate the aqueous layer. Repeat the wash one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

  • Purity Check: Analyze a sample of the purified product by TLC, spotting against the crude material. The baseline spot corresponding to the carboxylic acid should be absent.

Scenario 3: A persistent color is present, and TLC/HPLC shows an impurity with very similar polarity (a close-running spot), likely an isomer.

Underlying Principle: Isomers often have very similar polarities, making separation by recrystallization or simple extraction difficult. Flash column chromatography, which offers much higher separation power, is the method of choice.[7] The key is to find a mobile phase that provides a sufficient difference in retention factors (ΔRf) between the product and the impurity.

Recommended Solution: Flash Column Chromatography

Workflow Diagram: Purification Strategy

purification_workflow start Crude Product Analysis (TLC, NMR) check_impurity Impurity Type? start->check_impurity acid_base_impurity Acidic/Basic Impurity (e.g., Carboxylic Acid) check_impurity->acid_base_impurity  Baseline/Streaking Spot   gross_polarity Gross Polarity Difference (e.g., Starting Material) check_impurity->gross_polarity  ΔRf > 0.4   isomeric_impurity Isomeric/Close Impurity (ΔRf < 0.2) check_impurity->isomeric_impurity  Close-Running Spot   extraction Perform Liquid-Liquid Extraction Protocol acid_base_impurity->extraction check_extraction Purity Check (TLC) extraction->check_extraction end_product Pure Product check_extraction->end_product  Pass   recrystallize Perform Recrystallization Protocol gross_polarity->recrystallize check_recrystal Purity Check (TLC/HPLC) recrystallize->check_recrystal check_recrystal->end_product  Pass   chromatography Perform Flash Column Chromatography Protocol isomeric_impurity->chromatography check_chroma Purity Check (TLC of Fractions) chromatography->check_chroma check_chroma->end_product  Pass  

Caption: Decision workflow for selecting the appropriate purification method.

Step-by-Step Flash Chromatography Protocol:

  • Develop a Solvent System: Use TLC to find a mobile phase that gives the target compound an Rf value of approximately 0.25-0.35 and maximizes the separation from the isomeric impurity. Start with a Hexane/Ethyl Acetate system. A common starting point is 4:1 Hexane:EtOAc.

  • Prepare the Column: Pack a glass column with silica gel using the selected mobile phase. Ensure there are no cracks or air bubbles.

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase or DCM (wet loading). Carefully add the sample to the top of the column.

  • Elute the Column: Run the mobile phase through the column using positive pressure (flash).

  • Collect Fractions: Collect small, equally sized fractions as the solvent elutes.

  • Analyze Fractions: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Check: Run a final HPLC or TLC of the combined, purified material to confirm its purity is >99%.

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding a common challenge in synthetic chemistry: catalyst deactivation during reactions involving 6-Chloro-5-methylpyridine-2-carbonitrile. The unique structure of this substrate, featuring both a Lewis basic pyridine nitrogen and a chloro-substituent, presents a dual-threat to catalyst stability, particularly in widely-used catalytic hydrogenations and cross-coupling reactions. This resource offers practical, field-proven solutions and detailed protocols to help you diagnose issues, mitigate deactivation, and recover catalyst activity.

Frequently Asked Questions (FAQs): Diagnosing the Problem

This section addresses the most common issues encountered by researchers and provides a framework for identifying the root cause of catalyst deactivation.

Q1: My hydrogenation (or cross-coupling) reaction with this compound is stalling or showing very low conversion. What is the likely cause?

This is the most frequently reported issue. The primary cause is almost always rapid catalyst deactivation. The substrate itself, this compound, is a challenging molecule due to two key structural features that act as potent catalyst poisons:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a strong Lewis base. This nitrogen can coordinate strongly to the electron-deficient active sites of transition metal catalysts (e.g., Palladium, Platinum, Nickel), forming stable, inactive complexes that halt the catalytic cycle.[1][2] This is a well-documented issue for reactions involving pyridine substrates.[2][3]

  • Chloro Substituent: The chlorine atom can also poison the catalyst. During reactions like hydrogenation, hydrogenolysis of the C-Cl bond can occur, releasing chloride ions (Cl⁻) into the reaction medium. These ions can adsorb onto the catalyst surface, blocking active sites or altering the electronic properties of the metal, thereby inhibiting its catalytic activity.[4][5]

The combination of both a pyridine ring and a chlorine substituent makes this substrate particularly aggressive towards common heterogeneous catalysts.

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

Beyond the dual-poisoning effect from the substrate itself, several other deactivation mechanisms can be at play. Understanding these is crucial for effective troubleshooting.

Deactivation MechanismDescriptionCommon Causes
Chemical Poisoning Strong chemisorption of species onto active sites, blocking them from reactants.Substrate: Pyridine nitrogen and chloride.[2][4] Impurities: Sulfur or other halide compounds in starting materials or solvents. Byproducts: Formation of oligomeric secondary amines during nitrile hydrogenation can coat the catalyst surface.[6]
Fouling / Coking Physical deposition of carbonaceous materials or polymers on the catalyst surface and within its pores.High reaction temperatures, polymerization of reactants or intermediates on the catalyst surface.
Sintering (Thermal) Agglomeration of small metal particles into larger ones at high temperatures, leading to a loss of active surface area.High local or bulk reaction temperatures, highly exothermic reactions without proper heat management.[7][8]
Leaching Dissolution of the active metal from the solid support into the reaction medium.Acidic conditions, presence of strong complexing agents, or degradation of the support material.[7]
Q3: How can I confirm that catalyst deactivation is the root cause of my reaction failure?

Observing a stalled reaction is a strong indicator, but further diagnosis can confirm the issue.

  • Reaction Kinetics Monitoring: Take aliquots of your reaction mixture at regular intervals and analyze them by HPLC, GC, or NMR. A reaction that starts well and then plateaus before reaching completion is a classic sign of catalyst deactivation.

  • Catalyst Addition Test: If the reaction has stalled, add a fresh batch of catalyst. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

  • Post-Reaction Catalyst Characterization: If you have access to surface analysis techniques, analyzing the spent catalyst can provide definitive proof. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect poisons like chlorine and nitrogen on the surface, while Transmission Electron Microscopy (TEM) can reveal sintering of metal nanoparticles.

Troubleshooting & Mitigation Strategies

Once you have diagnosed catalyst deactivation, the following strategies can help you overcome the issue in subsequent experiments.

Troubleshooting Deactivation in Your Reaction

start Low or Stalled Reaction Conversion poisoning Suspect Catalyst Poisoning start->poisoning check_conditions Are Reaction Conditions Sufficiently Forcing? (Temp, Pressure) solution_mitigation Implement Mitigation Strategy: - Add Acidic Co-solvent - Use Halide Scavenger - Select Robust Ligand/Catalyst check_conditions->solution_mitigation Yes solution_conditions Increase Temperature and/or Hydrogen Pressure. Re-run Experiment. check_conditions->solution_conditions No check_purity Are Starting Material and Solvents High Purity? solution_purity Purify Substrate/Solvents. Re-run Experiment. check_purity->solution_purity No check_purity->solution_mitigation Yes poisoning->check_conditions No poisoning->check_purity Yes success Successful Reaction solution_mitigation->success Leads to

Caption: A flowchart for troubleshooting low reaction yields.

Q4: How can I prevent the pyridine nitrogen from poisoning my catalyst?

The most effective strategy is to protonate or "mask" the nitrogen's lone pair, preventing it from binding to the metal catalyst.

  • Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid or adding an acid like HCl can protonate the pyridine nitrogen, forming a pyridinium salt.[1][9] This not only prevents coordination to the catalyst but also activates the ring for reduction.

  • Quaternization: In some cases, the pyridine can be converted to a pyridinium salt (e.g., with methyl iodide) before the reaction. This permanently blocks the nitrogen's lone pair.[1]

Q5: What is the best way to handle deactivation caused by the chloro-substituent?

Deactivation by released chloride is best managed by either sequestering the chloride as it forms or by using a catalyst system that is more resistant to halide poisoning.

  • Use of a Base/Scavenger: Adding a stoichiometric amount of a non-coordinating base (e.g., a hindered amine base or an inorganic base like K₂CO₃) can neutralize the HCl that is formed during hydrodechlorination, preventing the chloride from poisoning the catalyst.

  • Catalyst Choice: Some catalyst supports can influence resistance to poisoning. For example, modifying the support with a basic material can help neutralize acidity at the catalyst surface.[5]

Q6: Can I just use more catalyst or increase the temperature?

While these can sometimes be effective, they are often inefficient solutions.

  • Increasing Catalyst Loading: This can compensate for partial deactivation but is expensive and may not be effective if the poison is potent and present in significant quantities.

  • Increasing Temperature/Pressure: For hydrogenations, increasing hydrogen pressure and temperature can sometimes overcome deactivation by increasing the rate of the desired reaction relative to the poisoning reaction.[1][10] However, higher temperatures can also accelerate other deactivation pathways like sintering and coking.[7] A systematic optimization is recommended.

Catalyst Regeneration Protocols

For many common heterogeneous catalysts, such as Palladium on Carbon (Pd/C), deactivation is not always permanent. The following protocols provide step-by-step methods for regenerating a deactivated catalyst, which can restore a significant portion of its original activity.

Mechanism of Catalyst Poisoning and Regeneration

cluster_0 Deactivation Process cluster_1 Regeneration Process Pd_active Pd Active Site Pd_poisoned Poisoned Pd Site Pyridine Pyridine-N: Pyridine->Pd_active Coordination Chloride Cl- Chloride->Pd_active Adsorption Pd_poisoned_regen Poisoned Pd Site Washing Washing (Solvent, Water) Pd_poisoned_regen->Washing Removes Adsorbed Species & Fouling Reduction Chemical Reduction Washing->Reduction Removes Oxides Pd_regenerated Regenerated Pd Site Reduction->Pd_regenerated

Caption: The dual poisoning mechanism and the general workflow for regeneration.

Protocol 1: Water and Solvent Washing for Removal of Salts and Organic Residues

This is the simplest method, effective for removing adsorbed inorganic salts (like chlorides) and organic buildup.

  • Recovery: Carefully filter the deactivated catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst multiple times with the reaction solvent to remove any residual starting material and product.

  • Water Wash: Suspend the catalyst in deionized water (approx. 5-10 times the catalyst mass). Stir for 30-60 minutes. Filter. Repeat this step 2-3 times. To confirm the removal of chloride ions, the final filtrate can be tested with a 1 wt% silver nitrate (AgNO₃) solution; the absence of a white precipitate (AgCl) indicates successful chloride removal.[11]

  • Organic Solvent Wash: Wash the catalyst with methanol or ethanol (3-6 times the catalyst mass) to remove any remaining organic residues and polymers that may be blocking catalyst pores.[11] Filter.

  • Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Chemical Reduction for Activity Restoration

If washing is insufficient, the metal sites may be oxidized. A chemical reduction step can restore the active metallic state (e.g., Pd(0)). This protocol should follow Protocol 1.

  • Preparation: After completing the water and solvent washes (steps 1-4 of Protocol 1), suspend the washed catalyst in deionized water or ethanol in a reaction flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reduction: While stirring vigorously, slowly add a solution of a reducing agent such as sodium borohydride (NaBH₄) or hydrazine hydrate (N₂H₄·H₂O). Caution: These reagents are hazardous and hydrogen gas may be evolved. Perform in a well-ventilated fume hood.

  • Reaction: Continue stirring at room temperature for 2-4 hours.

  • Final Wash: Carefully filter the catalyst. Wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol or ethanol.[11]

  • Drying: Dry the regenerated catalyst in a vacuum oven. The activity of the regenerated catalyst can be recovered to 90-95% with this method.[11]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine-carbonitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of compounds derived from the readily available starting material, 6-Chloro-5-methylpyridine-2-carbonitrile. We will delve into the anticancer and antimicrobial properties exhibited by related pyridine and pyrimidine-carbonitrile derivatives, presenting a framework for evaluating new compounds synthesized from this core structure. This guide will compare their performance with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: The Therapeutic Potential of the Pyridine-Carbonitrile Core

The this compound structure is of significant interest due to the reactive nature of the chloro and nitrile functionalities, which allow for a variety of chemical modifications. The pyridine ring itself is a common feature in many approved drugs. By exploring the biological activities of structurally similar compounds, we can infer the potential therapeutic applications of novel derivatives. This guide will focus on two key areas of biological activity: anticancer and antimicrobial effects.

Part 2: Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to the potential of pyridine and pyrimidine-carbonitrile derivatives as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Causality Behind Experimental Choices: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Pyrimidine-5-carbonitrile derivatives have shown promise as VEGFR-2 inhibitors.[1]

A novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative activities and VEGFR-2 inhibition.[1] Several of these compounds demonstrated potent inhibition of VEGFR-2 and significant cytotoxicity against human colon (HCT-116) and breast (MCF-7) cancer cell lines.[1]

Comparative Analysis: Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, serves as a relevant comparator. Sorafenib targets several kinases, including VEGFR-2 and the Raf family kinases.[2]

Table 1: Comparison of VEGFR-2 Inhibitory Activity and Cytotoxicity

Compound/DrugTarget(s)VEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Source
Compound 11e (pyrimidine-5-carbonitrile derivative)VEGFR-20.611.141.54[1]
Compound 12b (pyrimidine-5-carbonitrile derivative)VEGFR-20.53>10>10[1]
Sorafenib VEGFR-2, Raf kinases, PDGFR, c-KIT, etc.0.198.9611.83[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that while Sorafenib is a more potent inhibitor of the isolated VEGFR-2 enzyme, certain pyrimidine-5-carbonitrile derivatives, such as compound 11e, exhibit superior cytotoxicity against specific cancer cell lines.[1] This highlights the importance of whole-cell assays in conjunction with enzymatic assays to assess the overall therapeutic potential of a compound.

Pim-1 Kinase Inhibition

Causality Behind Experimental Choices: Pim-1 kinase is a serine/threonine kinase that is overexpressed in a variety of cancers and is involved in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim-1 is a promising strategy for cancer therapy. Pyridine-carbonitrile derivatives have been identified as potent Pim-1 kinase inhibitors.

New aromatic O-alkyl pyridine derivatives have been designed and synthesized as Pim-1 kinase inhibitors, showing potent in vitro anticancer activity against various cancer cell lines.

Comparative Analysis: Staurosporine is a well-known, potent, but non-selective protein kinase inhibitor often used as a reference compound in kinase assays.

Table 2: Comparison of Pim-1 Kinase Inhibitory Activity

Compound/DrugTarget(s)Pim-1 IC50 (nM)Source
Compound 12 (Pyridine-based)Pim-114.3[3]
Staurosporine Pan-kinase inhibitor16.7[3]

The data demonstrates that pyridine-based compounds can be developed into highly potent and potentially more selective Pim-1 kinase inhibitors compared to broad-spectrum inhibitors like Staurosporine.[3]

Part 3: Antimicrobial Activity

The pyridine and pyrimidine scaffolds are also present in numerous compounds with antimicrobial properties. While specific derivatives of this compound with antimicrobial activity are not yet extensively documented in publicly available literature, the potential for such activity is high based on related structures.

Causality Behind Experimental Choices: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridine and pyrimidine derivatives, are a rich source of novel antimicrobial scaffolds.

Comparative Analysis: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, can be used as a standard for comparison in antibacterial assays. Fluconazole is a common reference antifungal agent.

Experimental Data: A series of novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized and tested for their in vitro antimicrobial activity. Several of these compounds displayed marked antibacterial activity, particularly against Gram-positive bacteria.[4]

Part 4: Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the effect of a compound on cell viability.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B Allow cell adherence C Treat cells with varying concentrations of the test compound B->C Introduce compound D Incubate for 48-72 hours C->D Allow compound to act E Add MTT solution to each well D->E Metabolic activity assessment F Incubate for 4 hours E->F Formazan crystal formation G Add solubilization solution (e.g., DMSO) F->G Dissolve crystals H Measure absorbance at 570 nm G->H Quantify viable cells I Calculate IC50 values H->I Determine potency

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and the comparator (e.g., Sorafenib). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (VEGFR-2 & Pim-1)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare kinase reaction buffer with ATP and substrate B Add test compound and kinase to a 96-well plate A->B Reaction setup C Incubate to allow for kinase reaction B->C Phosphorylation D Add detection reagent (e.g., Kinase-Glo®) C->D Stop reaction & detect ATP E Incubate to stabilize luminescent signal D->E Signal development F Measure luminescence E->F Quantify kinase activity G Calculate percent inhibition and IC50 F->G Determine inhibitory potency

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation: Prepare a kinase reaction buffer containing ATP and a specific substrate for the kinase of interest (VEGFR-2 or Pim-1).[7]

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the recombinant kinase enzyme (VEGFR-2 or Pim-1).[7] Include a positive control (no inhibitor) and a blank (no enzyme).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase to phosphorylate its substrate.[7]

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well; a higher luminescent signal indicates greater inhibition of kinase activity.[7]

  • Signal Stabilization: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value.

Part 5: Signaling Pathways

The anticancer activity of the discussed compounds is rooted in their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Pim-1 Kinase Signaling Pathway

PIM1_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Induces Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates to Substrates Downstream Substrates (e.g., Bad, p21) Pim1_Kinase->Substrates Phosphorylates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation Substrates->Proliferation Inhibitor Pyridine-carbonitrile Derivative Inhibitor->Pim1_Kinase Inhibits

Caption: Simplified Pim-1 kinase signaling pathway and the point of inhibition.

Conclusion

Derivatives of this compound hold significant promise as a source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing literature on related pyridine and pyrimidine-carbonitrile scaffolds strongly suggests that novel compounds derived from this starting material are likely to exhibit potent inhibitory activity against key cancer-related kinases such as VEGFR-2 and Pim-1, as well as potential antimicrobial effects. This guide provides a framework for the rational design and evaluation of such compounds, offering a direct comparison with established drugs and detailed, reproducible experimental protocols. The continued exploration of this chemical space is a worthwhile endeavor in the quest for new and more effective medicines.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-5-methylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the pyridine nucleus has emerged as a cornerstone scaffold for the design of potent and selective kinase inhibitors. Among these, derivatives of 6-Chloro-5-methylpyridine-2-carbonitrile represent a promising class of compounds, demonstrating significant potential in preclinical studies. This guide provides an in-depth analysis of their structure-activity relationships (SAR), offering a comparative perspective against established alternatives, and is intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design, present self-validating protocols, and ground our claims in authoritative data.

The Rationale: Targeting Key Oncogenic Kinases

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to interact with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Our focus will be on kinases frequently implicated in tumorigenesis, such as Pim-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2), where pyridine-based inhibitors have shown considerable promise.

The core structure, featuring a pyridine ring with a chloro substituent at the 6-position, a methyl group at the 5-position, and a nitrile group at the 2-position, provides a unique combination of electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is exquisitely sensitive to substitutions at various positions of the pyridine ring. The following analysis synthesizes findings from multiple studies on related cyanopyridine and pyridine scaffolds to build a coherent SAR model.

The Significance of the 2-Cyano Group

The nitrile (CN) group at the C2 position is a critical feature. Its strong electron-withdrawing nature influences the overall electron density of the pyridine ring, and it often acts as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases. Studies on related 3-cyanopyridine derivatives have demonstrated that the CN group can lead to a decrease in IC50 values compared to substituents that increase polarity, such as COOEt.[1]

The Role of the 6-Chloro Substituent

The chloro group at the C6 position is indispensable for the activity of many pyrazolopyridine-based kinase inhibitors.[2] It occupies a crucial hydrophobic pocket within the kinase active site and can significantly contribute to the binding affinity. The conversion of a pyridone to a 2-chloro-cyanopyridine has been shown to increase Pim-1 kinase inhibitory activity.[3] This highlights the importance of the chloro group in enhancing the potency of these derivatives.

Impact of Modifications at the 4-Position

The 4-position of the pyridine ring is a key site for introducing diversity and modulating the pharmacological properties of these compounds. Substitution with various aryl groups can lead to significant variations in anticancer activity.

  • Aryl Substituents: The introduction of an aryl group at the 4-position is a common strategy to enhance potency. The nature of the substituents on this aryl ring plays a crucial role. For instance, in a series of cyanopyridine derivatives, a 4-bromophenyl substituent at the 6-position (structurally analogous to the 4-position in our core scaffold) resulted in the highest Pim-1 kinase inhibitory activity (IC50 = 0.46 µM).[3] This suggests that electron-withdrawing groups on the aryl ring can be beneficial.

  • Lipophilicity and Activity: Increasing the lipophilicity of the molecule can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target kinase. The introduction of a 2,4-dichlorophenyl group in a cyanopyridone derivative led to the best anticancer activity against the MCF-7 breast cancer cell line (IC50 = 1.39 µM).[4]

The Influence of the 5-Methyl Group

The methyl group at the 5-position, while seemingly a minor modification, can have a notable impact on activity. It can influence the conformation of adjacent substituents and contribute to hydrophobic interactions within the binding site. In some pyridine derivatives, CH3 groups have been shown to decrease polarity and lower IC50 values.[1]

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established kinase inhibitors and alternative scaffolds.

Benchmarking Against Competitor Compounds

Several well-established drugs serve as important benchmarks for evaluating the efficacy of new pyridine derivatives.

  • Lapatinib: A dual inhibitor of EGFR and HER2, Lapatinib is a key comparator for compounds targeting these receptors.[5][6][7] Novel cyanopyridone derivatives have demonstrated more potent inhibitory effects on HER-2 kinase (IC50 = 0.077 µM) than Lapatinib (IC50 = 0.131 µM).[4]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, Sorafenib is a relevant benchmark for compounds with anti-angiogenic potential.[4] Certain pyrimidine-5-carbonitrile derivatives have shown more potent VEGFR-2 inhibition (IC50 = 0.53 µM) compared to Sorafenib (IC50 = 0.19 µM, though this specific derivative was less potent).[8]

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU provides a baseline for comparing general cytotoxic activity. Several cyanopyridine derivatives have exhibited superior cytotoxicity against various cancer cell lines compared to 5-FU.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyridine and pyrimidine-5-carbonitrile derivatives from the literature, providing a quantitative basis for comparison.

Table 1: Pim-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives

Compound ID6-Aryl SubstituentPim-1 IC50 (µM)Reference
4b 3-Aminophenyl0.63 ± 0.03[3]
4c 4-Methoxyphenyl0.61 ± 0.03[3]
4d 4-Bromophenyl0.46 ± 0.02[3]
Quercetagetin (Ref.) -0.56 ± 0.03[3]

Table 2: Anticancer Activity of Cyanopyridine Derivatives Against Various Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundRef. IC50 (µM)Reference
5a (Unsubstituted Phenyl) HepG22.71 ± 0.15Taxol-[4]
5e (2,4-Dichlorophenyl) MCF-71.39 ± 0.08Taxol-[4]
4c (4-Methoxyphenyl) HepG28.02 ± 0.385-FU9.42 ± 0.46[3]
4d (4-Bromophenyl) HCT-1168.35 ± 0.425-FU8.01 ± 0.39[3]

Table 3: Dual VEGFR-2/HER-2 Inhibitory Action of Cyanopyridone Derivatives

Compound IDVEGFR-2 IC50 (µM)HER-2 IC50 (µM)Reference
5a 0.217 ± 0.0200.168 ± 0.009[4]
5e 0.124 ± 0.0110.077 ± 0.003[4]
Lapatinib (Ref.) -0.131 ± 0.012[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are indispensable.

General Synthetic Pathway for this compound Derivatives

A common synthetic route to generate diversity in this scaffold involves a multi-component reaction followed by functional group transformations.

Synthesis_Workflow A Starting Materials (e.g., Chalcones, Malononitrile) B Condensation Reaction (Basic Medium) A->B C Intermediate Pyridone B->C D Chlorination (e.g., POCl3) C->D E 6-Chloro-pyridine-2-carbonitrile Core D->E F Suzuki Coupling (Aryl Boronic Acids, Pd Catalyst) E->F G Diverse 4-Aryl Derivatives F->G

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for Synthesis:

  • Synthesis of Pyridone Intermediate: A mixture of a suitable chalcone and malononitrile is refluxed in the presence of a base (e.g., piperidine) in a solvent like ethanol to yield the corresponding 2-pyridone derivative.

  • Chlorination: The pyridone intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to afford the 2-chloro-cyanopyridine core structure.[3] The reaction is typically heated to ensure complete conversion.

  • Diversification via Suzuki Coupling: The 6-chloro-pyridine-2-carbonitrile core can be further functionalized, for example, at the 4-position if a suitable leaving group is present, using Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst and a base.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is widely used to determine the cytotoxic potential of novel compounds.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 72 hours B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate for 4 hours (Formation of Formazan Crystals) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanistic Insights: Targeting the Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[10] It is a key target for many pyridine-based inhibitors.

Pim1_Signaling_Pathway GF Growth Factors (e.g., IL-6) Receptor Cytokine Receptor GF->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PIM1_Gene Pim-1 Gene Transcription STAT3->PIM1_Gene Activates PIM1 Pim-1 Kinase PIM1_Gene->PIM1 Translates to Bad Bad PIM1->Bad Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Degradation) Bcl_xL Bcl-xL Bad->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibits Inhibitor 6-Chloro-5-methylpyridine -2-carbonitrile Derivative Inhibitor->PIM1 Inhibits

Caption: Simplified Pim-1 kinase signaling pathway and the point of intervention.

The activation of the JAK/STAT pathway by cytokines leads to the transcription of the Pim-1 gene.[10] The resulting Pim-1 kinase phosphorylates and inactivates pro-apoptotic proteins like Bad, thereby promoting cell survival.[11] Pim-1 also phosphorylates and promotes the degradation of the cell cycle inhibitor p27, leading to cell cycle progression.[11] this compound derivatives can inhibit Pim-1, thus reactivating apoptosis and halting the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation anticancer agents. Key takeaways include the critical roles of the 2-cyano and 6-chloro substituents for potent activity, and the tunability of the scaffold through modifications at the 4-position to optimize potency and selectivity.

Future research should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of substituents at all positions of the pyridine ring to refine the SAR model.

  • Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific kinases, thereby minimizing off-target effects.

  • In Vivo Evaluation: Advancing the most promising compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, the scientific community can accelerate the development of more effective and targeted therapies for cancer.

References

Benchmarking the synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylpyridine-2-carbonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its strategic functionalization, featuring a chloro-substituent for cross-coupling reactions, a nitrile group as a versatile handle for further transformations, and a methyl group for steric and electronic modulation, makes it a highly valuable intermediate. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and potential for scale-up.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis:

  • The Sandmeyer Reaction Route: This classical approach involves the diazotization of a precursor, 2-amino-6-chloro-5-methylpyridine, followed by a copper-catalyzed cyanation. The success of this route is heavily reliant on the efficient preparation of the requisite amino-pyridine starting material.

  • The Nucleophilic Substitution Route: This strategy employs a selective cyanation of a di-halogenated precursor, 2,6-dichloro-3-methylpyridine. The key challenge in this approach lies in achieving regioselective substitution of the chlorine atom at the 2-position.

This guide will now explore each of these routes in detail, providing the necessary experimental data to allow for an informed decision on the most suitable method for your specific research needs.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, this translates to the transformation of 2-amino-6-chloro-5-methylpyridine.

Workflow for the Sandmeyer Reaction Route

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-5-methylpyridine (Precursor)

The synthesis of the key amino-pyridine precursor can be achieved through the chlorination of commercially available 2-amino-5-methylpyridine.

  • Materials: 2-Amino-5-methylpyridine, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chloro-5-methylpyridine.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

  • Materials: 2-Amino-6-chloro-5-methylpyridine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide.

  • Procedure:

    • Suspend 2-amino-6-chloro-5-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Discussion of the Sandmeyer Route

Expertise & Experience: The Sandmeyer reaction is a robust and well-established method. However, the handling of diazonium salts requires caution as they can be unstable and potentially explosive, especially when isolated. The dropwise addition of the sodium nitrite solution at low temperatures is critical to control the exothermic diazotization reaction. The success of the subsequent cyanation step is often dependent on the quality of the copper(I) cyanide used.

Trustworthiness: The progress of both the chlorination and the Sandmeyer reaction can be reliably monitored by thin-layer chromatography (TLC). The final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Route 2: Nucleophilic Aromatic Substitution (Cyanation) Pathway

This alternative route hinges on the selective nucleophilic substitution of a chlorine atom on a di-substituted pyridine ring with a cyanide source. The precursor for this route is 2,6-dichloro-3-methylpyridine.

Workflow for the Cyanation Route

Caption: Workflow for the nucleophilic substitution route.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-methylpyridine (Precursor)

The synthesis of the di-chloro precursor can be achieved from 2,6-dihydroxy-3-methylpyridine.

  • Materials: 2,6-Dihydroxy-3-methylpyridine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 2,6-dihydroxy-3-methylpyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at room temperature.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain 2,6-dichloro-3-methylpyridine.

Step 2: Cyanation for the Synthesis of this compound

  • Materials: 2,6-Dichloro-3-methylpyridine, Sodium cyanide or Potassium cyanide, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,6-dichloro-3-methylpyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide or potassium cyanide (1.0-1.2 eq).

    • Heat the reaction mixture to a temperature between 100-150 °C.

    • Monitor the reaction for the consumption of the starting material and the formation of the mono-cyanated product.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts, dry over a drying agent, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Discussion of the Cyanation Route

Expertise & Experience: This route avoids the use of potentially unstable diazonium salts. The chlorination with POCl₃ is a standard and effective method for converting hydroxypyridines to chloropyridines. The subsequent cyanation reaction's success is contingent on achieving regioselectivity. The chlorine at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 6-position due to electronic effects of the ring nitrogen. Careful control of reaction time and temperature can help to minimize the formation of the di-cyanated byproduct.

Trustworthiness: The progress of both steps can be followed by GC-MS or LC-MS to monitor the formation of intermediates and the final product, as well as any byproducts. NMR spectroscopy is crucial for confirming the regiochemistry of the cyanation.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Nucleophilic Substitution (Cyanation)
Starting Materials 2-Amino-5-methylpyridine2,6-Dihydroxy-3-methylpyridine
Key Reagents NaNO₂, CuCNPOCl₃, NaCN/KCN
Number of Steps 22
Reported Yields Moderate to GoodModerate to Good
Operational Safety Requires handling of potentially unstable diazonium salts.Involves the use of toxic cyanides and corrosive POCl₃.
Scalability Diazotization can be challenging to scale due to exothermicity and potential hazards.Generally more amenable to scale-up, with careful process control.
Selectivity Control Generally high selectivity in the Sandmeyer step.Regioselectivity of cyanation needs to be carefully controlled to avoid di-substitution.

Conclusion

Both the Sandmeyer reaction and the nucleophilic substitution routes offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the research, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available.

The Sandmeyer route is a classic and reliable method, particularly if the amino-pyridine precursor is readily accessible. However, the inherent safety concerns associated with diazonium salts may limit its applicability on a larger scale without specialized equipment.

The nucleophilic substitution route offers a potentially more scalable and safer alternative, provided that the regioselectivity of the cyanation step can be effectively controlled. The starting materials are often readily prepared, and the reaction conditions are generally more amenable to process scale-up.

For researchers embarking on the synthesis of this compound, a careful evaluation of these factors is crucial for the successful and efficient production of this valuable synthetic intermediate.

References

The 6-Chloro-5-methylpyridine-2-carbonitrile Scaffold: A Comparative Guide to its Pharmaceutical Potential in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the burgeoning therapeutic interest in compounds derived from the pyridine-carbonitrile scaffold, with a particular focus on the 6-Chloro-5-methylpyridine-2-carbonitrile motif as a foundational structure. While direct pharmaceuticals containing this exact scaffold remain in preclinical stages, the broader class of pyridine and pyrimidine-carbonitrile derivatives has demonstrated significant promise, particularly in oncology. This guide will objectively compare the performance of these derivatives against established alternatives, supported by experimental data and detailed protocols.

Introduction: The Pyridine-Carbonitrile Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an attractive core for designing targeted therapies. The addition of a carbonitrile (cyanopyridine) moiety further enhances its utility, offering a versatile handle for synthetic modifications and potential interactions with biological targets.

This guide will delve into two key areas where pyridine-carbonitrile derivatives have shown significant preclinical activity: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both critical targets in cancer therapy.

Targeting Angiogenesis: Pyridine-Carbonitrile Derivatives as VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients and oxygen required for growth and metastasis.[3] VEGFR-2 is a key mediator of this process, making it a prime target for anti-cancer therapies.[4]

In Vitro Efficacy of Pyridine-Carbonitrile Derivatives

A number of novel pyridine and pyrimidine-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress cancer cell proliferation.[5]

Table 1: Comparative In Vitro Activity of Pyridine/Pyrimidine-Carbonitrile Derivatives Targeting VEGFR-2

Compound IDScaffold TypeTarget Cancer Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference CompoundReference VEGFR-2 IC50 (nM)
Compound 10 Pyridine-derivedHepG24.25120Sorafenib100
Compound 9 Pyridine-derivedHepG24.68130Sorafenib100
Compound 8 Pyridine-derivedHepG24.34130Sorafenib100
Compound 15 Pyridine-derivedHepG26.37Not ReportedSorafenib100
Compound 6 Nicotinamide-basedHepG-27.860.83SorafenibNot Reported in study

Data synthesized from multiple preclinical studies for illustrative comparison.[3][5]

The data indicate that pyridine-derived compounds, such as Compound 10, exhibit potent VEGFR-2 inhibition, with IC50 values nearly equipotent to the established multi-kinase inhibitor, Sorafenib.[5] Furthermore, these compounds demonstrate significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[5]

Comparative Scaffolds for VEGFR-2 Inhibition

The pyridine-carbonitrile scaffold is one of several heterocyclic systems explored for VEGFR-2 inhibition. A comparative analysis of these scaffolds is crucial for understanding the structure-activity relationships that govern potency and selectivity.

Table 2: Common Scaffolds in VEGFR-2 Inhibitors

ScaffoldKey ExamplesAdvantagesDisadvantages
Pyridine/Pyrimidine Sorafenib, Lenvatinib, Nicotinamide derivativesWell-established synthetic routes, proven clinical efficacy of derivatives.[3][6][7]Potential for off-target effects, requiring careful optimization for selectivity.
Quinoline/Quinazoline Cabozantinib, PazopanibHigh potency, often exhibit multi-kinase inhibitory activity.[7]Can suffer from poor solubility and potential cardiotoxicity.
Indolinone SunitinibFirst approved small molecule VEGFR-2 inhibitor, strong clinical validation.[7]Associated with a distinct profile of side effects, including fatigue and hand-foot syndrome.
Pyrazolo[3,4-d]pyrimidine Preclinical candidatesNovel scaffold with potential for improved selectivity and patentability.[6]Less clinically validated compared to other scaffolds.

The choice of scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. While pyridine-based inhibitors like Sorafenib are well-established, ongoing research into novel scaffolds like pyrazolo[3,4-d]pyrimidine aims to improve upon the existing therapeutic window.[6]

Experimental Protocols: In Vitro Evaluation of VEGFR-2 Inhibitors

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[9] Luminescence-based detection is commonly used, where a lower luminescence signal corresponds to higher kinase activity (more ATP consumed).[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer, a Master Mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).[9][10]

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Kinase Reaction: In a white 96-well plate, add the Master Mix to each well. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding the diluted recombinant human VEGFR-2 kinase to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9][10]

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[4]

  • Luminescence Reading: Immediately read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 P P VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyridine-Carbonitrile Inhibitor Inhibitor->VEGFR2:p1 Inhibits Autophosphorylation MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MAPK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - 1x Kinase Buffer - Master Mix (ATP, Substrate) - Diluted Test Compound start->reagent_prep plate_setup Add Master Mix and Test Compound to 96-well plate reagent_prep->plate_setup reaction_start Initiate reaction with recombinant VEGFR-2 enzyme plate_setup->reaction_start incubation Incubate at 30°C for 45-60 minutes reaction_start->incubation detection Stop reaction and add ADP-Glo™/Detection Reagent incubation->detection read Read Luminescence detection->read analysis Calculate % Inhibition and IC50 value read->analysis end End analysis->end

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

In Vivo Studies: The Xenograft Model

While specific in vivo data for this compound derivatives are not yet widely published, the standard for preclinical evaluation of anticancer agents is the human tumor xenograft model.[11]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors.[11][12] The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy.

General Protocol Outline:

  • Cell Culture: Culture human cancer cells (e.g., HCT116, A549) to the logarithmic growth phase.

  • Animal Model: Use immunocompromised mice, such as athymic nude or NOD-scid gamma (NSG) mice.[12]

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using calipers and calculate the tumor volume.[1][12]

  • Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice throughout the study.[12]

  • Endpoint: The study is concluded when tumors in the control group reach a maximum size or when significant tumor regression is observed in the treatment groups. Tumors and other organs are then harvested for further analysis.[12]

This model is invaluable for assessing not only the anti-tumor efficacy of a compound but also its potential toxicity in vivo.[13]

Targeting Inflammation and Cancer: Pyrimidine-Carbonitriles as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[14] Selective COX-2 inhibitors have been developed as anti-inflammatory drugs and are also being investigated for their potential in cancer therapy and prevention.[2][14]

In Vitro Efficacy of Pyrimidine-5-Carbonitrile Derivatives

Recent studies have explored new pyrimidine-5-carbonitrile derivatives as potent and selective COX-2 inhibitors with anticancer activity.

Table 3: Comparative In Vitro Activity of Pyrimidine-5-Carbonitrile Derivatives as COX-2 Inhibitors

Compound IDScaffold TypeTarget Cancer Cell LineCytotoxicity GI50 (µM)COX-2 Inhibition IC50 (µM)Reference CompoundReference COX-2 IC50 (µM)
Compound I 2,5,6-trisubstituted cyanopyrimidineMCF-70.64Not ReportedCelecoxibVaries by assay
Compound II pyrimidine-benzene sulfonamideHeLa0.039Not ReportedCelecoxibVaries by assay
Compound 3b Pyrimidine-5-carbonitrileNot specifiedNot ReportedNearly equal to CelecoxibCelecoxibVaries by assay
Compound 5b Pyrimidine-5-carbonitrileNot specifiedNot ReportedNearly equal to CelecoxibCelecoxibVaries by assay
Compound 5d Pyrimidine-5-carbonitrileNot specifiedNot ReportedNearly equal to CelecoxibCelecoxibVaries by assay

Data synthesized from a study on pyrimidine-5-carbonitriles as COX-2 inhibitors.

These findings suggest that the pyrimidine-5-carbonitrile scaffold is a promising template for the design of novel COX-2 inhibitors with potent anti-proliferative effects against various cancer cell lines.

Comparative Scaffolds for COX-2 Inhibition

The development of selective COX-2 inhibitors has been an active area of research, leading to a variety of chemical scaffolds.

Table 4: Common Scaffolds in Selective COX-2 Inhibitors ("Coxibs")

ScaffoldKey ExamplesKey Structural Features
Diaryl Heterocycles Celecoxib, Rofecoxib, ValdecoxibA central heterocyclic ring (e.g., pyrazole, furanone) with two adjacent aryl groups. One of the aryl groups often bears a sulfonamide or sulfone moiety that is crucial for selective binding to the COX-2 active site.[14]
Propionic Acid Derivatives Ibuprofen, Naproxen (Non-selective)An acidic moiety (carboxylic acid) and an aromatic ring system. These are generally non-selective or show only slight selectivity for COX-2.[15]
Isonicotinic Acid Derivatives Preclinical candidatesIncorporate an isonicotinic acid moiety, showing promising anti-inflammatory and COX-2 inhibitory activity in preclinical studies.[15]

The diaryl heterocycle scaffold of the "coxib" class is the most well-known for selective COX-2 inhibition. However, cardiovascular side effects associated with some of these drugs have prompted the search for new scaffolds, such as the pyrimidine-carbonitriles, that may offer a better safety profile.[14]

Conclusion and Future Directions

The this compound scaffold and its broader class of pyridine and pyrimidine-carbonitrile derivatives represent a promising area of research in oncology. Preclinical studies have demonstrated their potential as potent inhibitors of key cancer-related targets like VEGFR-2 and COX-2.

The versatility of this scaffold allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • In vivo evaluation: Conducting xenograft studies to confirm the anti-tumor efficacy and assess the safety profiles of lead compounds.

  • Mechanism of action studies: Further elucidating the downstream effects of target inhibition and exploring potential synergistic combinations with other anticancer agents.

  • Pharmacokinetic optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics.

This guide has provided a comparative overview of the current state of research. The experimental protocols and comparative data herein should serve as a valuable resource for scientists working to translate the promise of these novel scaffolds into effective clinical therapies.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Cost Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals.[1] The strategic functionalization of this ring is critical for modulating pharmacological activity. 6-Chloro-5-methylpyridine-2-carbonitrile is a highly versatile building block that allows for precise, late-stage diversification of drug candidates. However, its utility in discovery chemistry often clashes with its considerable cost in process development and scale-up manufacturing.

This guide provides an in-depth comparative analysis of synthetic strategies centered around this key intermediate. We will objectively evaluate three distinct routes to a common drug-like scaffold, 5-methyl-6-phenylpyridine-2-carbonitrile, moving beyond simple protocol recitation to explain the causal logic behind each approach. Our analysis will focus on a critical metric for industrial and academic labs alike: the overall cost-per-gram, factoring in raw materials, reaction efficiency, and operational complexity.

At a Glance: Comparing Synthetic Strategies

The choice of a synthetic route is a multi-variable decision, balancing speed, cost, and scalability. The following table summarizes the key quantitative metrics for the three routes detailed in this guide.

ParameterRoute 1: The Direct ApproachRoute 2: The Stepwise FunctionalizationRoute 3: The De Novo Synthesis
Key Starting Material This compound2-Chloro-5-methylpyridineAcyclic Precursors (e.g., β-ketoester, enone)
Number of Steps 122-3 (often one-pot)
Overall Yield (Estimated) ~85%~70%~50-60%
Starting Material Cost Very HighLow to ModerateVery Low
Process Complexity LowModerateHigh
Estimated Cost-per-Gram HighModerateLow
Ideal Application Discovery Chemistry, Rapid Analog SynthesisProcess Development, Kilogram ScaleLarge-Scale Industrial Manufacturing

Route 1: The Direct Approach - Suzuki Coupling of a Pre-functionalized Core

This is the most straightforward method, favored in medicinal chemistry for its speed and reliability. It involves a direct cross-coupling reaction between the commercially available, albeit expensive, this compound and a suitable boronic acid.

Expert Rationale & Mechanistic Insight

The choice of a Palladium-catalyzed Suzuki-Miyaura cross-coupling is deliberate. This reaction is one of the most robust and functional-group-tolerant methods for forming C-C bonds. The mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood and highly reliable. By using the pre-formed chloro-nitrile, we bypass multiple steps of scaffold synthesis, allowing chemists to focus on rapidly generating a library of diverse analogs by simply varying the boronic acid coupling partner. This approach prioritizes discovery speed over raw material cost.

Experimental Protocol: Synthesis of 5-methyl-6-phenylpyridine-2-carbonitrile
  • Reaction Setup: To a 100 mL oven-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 g, 6.55 mmol), phenylboronic acid (0.96 g, 7.86 mmol), and potassium carbonate (2.72 g, 19.65 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.24 g, 0.33 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (30 mL) and Water (6 mL).

  • Reaction Execution: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Visualizing the Workflow: Route 1

Route_1_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product Start1 6-Chloro-5-methylpyridine- 2-carbonitrile Process Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Start1->Process Start2 Phenylboronic Acid Start2->Process Product 5-methyl-6-phenylpyridine- 2-carbonitrile Process->Product

Caption: Workflow for the direct Suzuki coupling approach.

Route 2: Stepwise Functionalization - Prioritizing Raw Material Cost

This route represents a pragmatic compromise for process scale-up. Instead of purchasing the expensive nitrile-containing starting material, we begin with the much cheaper 2-chloro-5-methylpyridine and introduce the nitrile group ourselves. While this adds a step, the significant cost savings on the starting material often justify the change.

Expert Rationale & Mechanistic Insight

The key transformation here is the cyanation of the 2-chloro-5-methylpyridine intermediate. A palladium-catalyzed Negishi-type cross-coupling with zinc cyanide is a common and effective method. This reaction proceeds through a similar catalytic cycle as the Suzuki coupling. The primary economic driver for this route is the massive price difference between 2-chloro-5-methylpyridine and its 2-cyano derivative. This strategy invests a single, high-yielding synthetic step to drastically reduce the cost basis of the subsequent coupling reaction.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of this compound

  • Reaction Setup: In an oven-dried Schlenk flask under nitrogen, combine 2-chloro-5-methylpyridine (5.0 g, 39.2 mmol), zinc cyanide (Zn(CN)₂, 2.76 g, 23.5 mmol), and zinc dust (0.13 g, 1.96 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (1.44 g, 1.96 mmol).

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF, 50 mL).

  • Reaction Execution: Heat the mixture to 120°C for 16 hours.

  • Work-up: Cool the reaction, pour it into a solution of aqueous ammonia (5%, 100 mL), and stir for 30 minutes. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude intermediate, which can be purified by chromatography or used directly in the next step.

Step B: Suzuki Coupling

Follow the protocol for Route 1, using the this compound synthesized in Step A.

Visualizing the Workflow: Route 2

Route_2_Workflow Start 2-Chloro-5-methylpyridine Process1 Cyanation (Zn(CN)₂, Pd Catalyst) Start->Process1 Intermediate 6-Chloro-5-methylpyridine- 2-carbonitrile Process2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Intermediate->Process2 Process1->Intermediate Product 5-methyl-6-phenylpyridine- 2-carbonitrile Process2->Product

Caption: Workflow for the stepwise functionalization approach.

Route 3: The De Novo Synthesis - Building the Scaffold from Acyclics

For large-scale industrial production, constructing the pyridine ring from simple, inexpensive acyclic precursors is often the most economically viable strategy.[2] Methods like the Hantzsch or Guareschi-Thorpe synthesis allow for the creation of highly substituted pyridines from bulk chemicals.[3][4]

Expert Rationale & Mechanistic Insight

The Guareschi-Thorpe pyridine synthesis is a classic condensation reaction that builds the pyridine ring from a cyanoacetamide, a 1,3-dicarbonyl compound, and an ammonia source.[2] This method is exceptionally atom-economical and relies on fundamental chemical transformations: Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The primary advantage is the use of commodity starting materials, which dramatically lowers the cost for multi-ton production campaigns, outweighing the potential challenges in regioselectivity and purification compared to the more convergent routes.

Experimental Protocol: Guareschi-Thorpe Synthesis Adaptation
  • Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (13.0 g, 100 mmol) and cyanoacetamide (8.4 g, 100 mmol) in ethanol (100 mL).

  • Base Addition: Add ammonium carbonate (19.2 g, 200 mmol) and heat the mixture to 80°C for 4 hours.[2]

  • Intermediate Formation: The reaction will form a dihydropyridone intermediate. This can be isolated or, for a telescoped process, carried forward directly.

  • Aromatization & Chlorination: The intermediate is then subjected to an oxidation/chlorination sequence. A common method involves treatment with phosphorus oxychloride (POCl₃) to both chlorinate the 2-position and aromatize the ring.

  • Functional Group Manipulation: The resulting 2-chloro-6-hydroxypyridine derivative would then require further steps to convert the hydroxyl group to the desired methyl group and introduce the nitrile, adding complexity but still potentially being cost-effective at a very large scale.

Visualizing the Logical Relationship: Route 3

Route_3_Logic cluster_precursors Acyclic Precursors cluster_synthesis Core Synthesis cluster_modification Post-Modification Ketoester β-Ketoester Condensation Cyclocondensation (e.g., Guareschi-Thorpe) Ketoester->Condensation Enone Enone/ Aldehyde Enone->Condensation Ammonia Ammonia Source Ammonia->Condensation Aromatization Aromatization Condensation->Aromatization FGI Functional Group Interconversions Aromatization->FGI Product Final Product FGI->Product

Caption: Logical flow for a de novo pyridine ring synthesis.

Comparative Cost Analysis: A Financial Breakdown

To provide a tangible comparison, we estimate the raw material costs to synthesize 10 grams of the target product, 5-methyl-6-phenylpyridine-2-carbonitrile. Prices are based on typical catalog values for research-grade chemicals and are subject to change.

ReagentRoute 1 (Direct)Route 2 (Stepwise)Route 3 (De Novo)
Primary Pyridine Source This compound (~$1000/g)[5]2-Chloro-5-methylpyridine (~$15/g)Ethyl acetoacetate, etc. (<$1/g)
Catalysts (Pd, etc.) ~$150~$250 (used in two steps)~$100 (for later steps)
Other Reagents ~$20~$50~$30
Solvents ~$30~$50~$50
Estimated Material Cost for 10g Product ~$12,000 ~$600 ~$250

Note: This analysis excludes labor, equipment, and waste disposal costs, which would be higher for the more complex Routes 2 and 3.

Conclusion and Recommendations

The optimal synthetic strategy is dictated by the specific goals of the research or manufacturing campaign.

  • For Discovery Chemistry: Route 1, the Direct Approach , is unparalleled. Its high cost is justified by the speed at which diverse chemical matter can be generated, accelerating the identification of lead compounds.

  • For Process Development & Kilo-Scale Synthesis: Route 2, Stepwise Functionalization , offers a balanced and intelligent path. It significantly reduces material costs by starting from a cheaper, more available pyridine, making it ideal for synthesizing larger quantities of a promising drug candidate for advanced testing.

  • For Industrial Manufacturing: Route 3, the De Novo Synthesis , is the gold standard for cost-of-goods. By building the molecular scaffold from the ground up using bulk commodity chemicals, it provides the most economical route for producing a commercial pharmaceutical at the multi-ton scale.

As scientists and drug developers, understanding the economic landscape of our synthetic choices is as crucial as understanding the reaction mechanisms. By strategically selecting a route that aligns with the project's phase and scale, we can optimize resource allocation and accelerate the path from discovery to market.

References

A Comparative Spectroscopic Guide to 6-Chloro-5-methylpyridine-2-carbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 6-Chloro-5-methylpyridine-2-carbonitrile and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By understanding the subtle yet significant shifts in spectral features with minor structural modifications, researchers can gain greater confidence in the identification and characterization of these important heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridinecarbonitriles are pivotal structural motifs in medicinal chemistry and materials science. Their utility as synthetic intermediates stems from the versatile reactivity of the cyano and halogen functionalities, allowing for a diverse range of chemical transformations. The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. Consequently, unambiguous structural confirmation is paramount.

This guide focuses on this compound and compares it with three key analogues to illustrate the influence of specific substituents on their spectroscopic fingerprints:

  • 6-Bromo-5-methylpyridine-2-carbonitrile: To observe the effect of changing the halogen at the 6-position.

  • 6-Chloropyridine-2-carbonitrile: To assess the impact of removing the methyl group at the 5-position.

  • 5-Methylpyridine-2-carbonitrile: To understand the contribution of the chloro group at the 6-position.

Through a detailed examination of their spectra, we will elucidate the diagnostic signals that enable confident differentiation between these closely related molecules.

Comparative Spectroscopic Analysis

The following sections present a side-by-side comparison of the spectroscopic data for the target compound and its selected analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for discerning the electronic environment of protons within a molecule. In substituted pyridines, the chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)-CH₃ (ppm)
This compound~7.6~7.4~2.4
6-Bromo-5-methylpyridine-2-carbonitrile~7.7~7.5~2.5
6-Chloropyridine-2-carbonitrile[1]~7.7~7.8 (t)N/A
5-Methylpyridine-2-carbonitrile[2]~7.6~7.5~2.4

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is an approximation based on available information.

Analysis of ¹H NMR Spectra:

The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

  • Effect of the Halogen: The substitution of chlorine with bromine in 6-Bromo-5-methylpyridine-2-carbonitrile results in a slight downfield shift of the adjacent aromatic protons (H-3 and H-4) and the methyl protons. This is attributable to the different inductive and anisotropic effects of bromine compared to chlorine.

  • Effect of the Methyl Group: The absence of the electron-donating methyl group in 6-Chloropyridine-2-carbonitrile leads to a general downfield shift of the ring protons compared to its methylated counterpart. The protons on this analogue exhibit a more complex splitting pattern due to proton-proton coupling.

  • Effect of the Chloro Group: The removal of the electron-withdrawing chloro group in 5-Methylpyridine-2-carbonitrile would be expected to cause an upfield shift of the ring protons.

Caption: Structure of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC-2 (CN)C-3C-4C-5C-6-CH₃
This compound~117~139~128~135~152~18
6-Bromo-5-methylpyridine-2-carbonitrile~117~142~129~125~143~20
6-Chloropyridine-2-carbonitrile~117~140~129~125~152N/A
5-Methylpyridine-2-carbonitrile~118~138~127~134~150~18

Note: Chemical shifts are approximate and can vary.

Analysis of ¹³C NMR Spectra:

  • Cyano Group (C-2): The carbon of the nitrile group typically appears around 117-118 ppm. Its position is relatively consistent across the analogues.

  • Halogenated Carbon (C-6): The carbon atom bonded to the halogen (C-6) is significantly affected by the substituent. The electronegativity of chlorine in This compound and 6-Chloropyridine-2-carbonitrile results in a downfield shift to around 152 ppm. In contrast, the C-Br bond in 6-Bromo-5-methylpyridine-2-carbonitrile shows this carbon at a more upfield position (~143 ppm), a phenomenon known as the "heavy atom effect."

  • Methylated Carbon (C-5): The presence of the methyl group influences the chemical shift of the carbon to which it is attached (C-5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC≡N StretchC=C, C=N Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Alkyl)
This compound~2230~1570, 1450~3050~2920
6-Bromo-5-methylpyridine-2-carbonitrile~2230~1565, 1445~3050~2920
6-Chloropyridine-2-carbonitrile[1]~2235~1575, 1455~3060N/A
5-Methylpyridine-2-carbonitrile[5]~2225~1580, 1460~3055~2925

Analysis of IR Spectra:

  • Nitrile Stretch (C≡N): All four compounds exhibit a characteristic sharp absorption band for the nitrile group in the region of 2225-2235 cm⁻¹. This is a highly diagnostic peak for this class of compounds.

  • Aromatic Ring Vibrations: The absorptions in the 1445-1580 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring. The exact positions of these bands are sensitive to the substitution pattern.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The absence of the latter in 6-Chloropyridine-2-carbonitrile is a key differentiating feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[6][7] Electron Ionization (EI) is a common technique that causes fragmentation, providing a characteristic "fingerprint" for a compound.[6][7]

Table 4: Key Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₇H₅ClN₂152.58152/154 (M⁺), 117, 90
6-Bromo-5-methylpyridine-2-carbonitrile[8]C₇H₅BrN₂197.03196/198 (M⁺), 117, 90
6-Chloropyridine-2-carbonitrile[1]C₆H₃ClN₂138.55138/140 (M⁺), 103, 76
5-Methylpyridine-2-carbonitrileC₇H₆N₂118.14118 (M⁺), 91, 64

Analysis of Mass Spectra:

  • Molecular Ion Peak (M⁺): The molecular ion peak is crucial for determining the molecular weight. For compounds containing chlorine or bromine, a characteristic isotopic pattern is observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. This isotopic pattern is a definitive indicator for the presence of these halogens.

  • Fragmentation Patterns: The fragmentation of these molecules often involves the loss of the halogen, the cyano group, or the methyl group. For example, the loss of a chlorine atom from This compound would result in a fragment at m/z 117. The fragmentation pattern provides a unique fingerprint for each compound.

Start Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Molecular Connectivity IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[9]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the spectral range (e.g., 4000-400 cm⁻¹).

    • Select a resolution (e.g., 4 cm⁻¹).

    • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)

Instrumentation: A mass spectrometer with an electron ionization source, coupled with a sample introduction system such as a direct insertion probe or a gas chromatograph (GC).

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, GC-MS is often preferred for separation and introduction.

  • Ionization: The sample molecules are bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[6][10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to isotopic patterns for halogenated compounds.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation of this compound and its analogues. Each technique offers unique insights, and together they enable a confident and unambiguous identification. The key differentiating features—such as the ¹H NMR chemical shifts and splitting patterns, the ¹³C NMR chemical shift of the halogenated carbon, the presence or absence of aliphatic C-H stretches in the IR spectrum, and the characteristic isotopic patterns in the mass spectrum—serve as reliable fingerprints for each specific molecule. By understanding these spectroscopic nuances, researchers can ensure the structural integrity of their compounds, a critical aspect of chemical synthesis and drug discovery.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Haptens: A Case Study with an Antibody Against 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel antibody developed against the small molecule hapten, 6-Chloro-5-methylpyridine-2-carbonitrile. In the realm of drug development and diagnostics, the specificity of an antibody is paramount. For small molecule targets, or haptens, which are not immunogenic on their own, the generation of a specific antibody response is a nuanced process.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of validating antibody specificity through rigorous cross-reactivity studies. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a comparative analysis of these techniques using illustrative data.

The Challenge of Small Molecule Immunogenicity

This compound is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.[2][3][4] The immunogenicity of the hapten-carrier conjugate is influenced by factors such as the choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the conjugation chemistry, and the hapten density on the carrier.[1][5][6] A critical aspect of developing antibodies against such targets is to ensure that the resulting antibodies are specific to the hapten and do not exhibit significant cross-reactivity with the carrier protein or structurally related molecules.

Designing a Cross-Reactivity Panel

A robust assessment of antibody specificity hinges on a well-designed cross-reactivity panel. This panel should include molecules that are structurally similar to the target hapten to challenge the antibody's binding specificity. For our target, this compound, the panel will include compounds with variations in key functional groups and substitution patterns on the pyridine ring.

Table 1: Cross-Reactivity Panel for Anti-6-Chloro-5-methylpyridine-2-carbonitrile Antibody

Compound IDCompound NameRationale for Inclusion
Target This compound The immunizing hapten.
Analog 16-Methylpyridine-2-carbonitrileLacks the chloro group to assess its contribution to the epitope.
Analog 26-Chloropyridine-2-carbonitrileLacks the methyl group to evaluate its role in antibody recognition.
Analog 35-Methylpyridine-2-carbonitrileLacks the chloro group at position 6, tests positional importance.
Analog 46-Chloro-5-methylnicotinonitrileIsomer with the nitrile group at position 3 to assess positional specificity.
Analog 5Pyridine-2-carbonitrileThe core pyridine-nitrile structure without the chloro and methyl substitutions.
CarrierKeyhole Limpet Hemocyanin (KLH)The carrier protein used for immunization to check for anti-carrier reactivity.
NegativeBovine Serum Albumin (BSA)An unrelated protein to determine non-specific binding.

Comparative Methodologies for Cross-Reactivity Assessment

We will compare three widely-used immunoassays for evaluating antibody cross-reactivity: Competitive ELISA, Western Blot, and Surface Plasmon Resonance (SPR). Each technique offers unique insights into the antibody's binding characteristics.

Competitive ELISA: The Workhorse for High-Throughput Screening

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and scalable method for quantifying the specificity of an antibody for its target, especially for small molecules.[7] In this format, the free hapten in solution competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to the antibody. The signal generated is inversely proportional to the amount of free hapten that binds to the antibody.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Target-BSA conjugate p2 Block with BSA solution p1->p2 Wash r2 Add mixture to coated plate p2->r2 Wash r1 Pre-incubate Antibody with Test Compound (Target or Analog) r1->r2 d1 Add HRP-conjugated secondary antibody r2->d1 Wash d2 Add TMB substrate d1->d2 Wash d3 Stop reaction & Read absorbance d2->d3 DotBlot_Workflow cluster_prep Membrane Preparation cluster_incubation Antibody Incubation cluster_detection Detection p1 Spot Hapten-BSA conjugates onto a nitrocellulose membrane p2 Allow to dry p1->p2 p3 Block with 5% milk in TBST p2->p3 i1 Incubate with primary antibody p3->i1 i2 Incubate with HRP-conjugated secondary antibody i1->i2 Wash d1 Add ECL substrate i2->d1 Wash d2 Image chemiluminescence d1->d2 SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis p1 Immobilize antibody on a sensor chip p2 Equilibrate with running buffer p1->p2 b1 Inject analyte (Target or Analog) at various concentrations p2->b1 b2 Monitor association b1->b2 b3 Inject running buffer b2->b3 b4 Monitor dissociation b3->b4 a1 Fit sensorgrams to a binding model b4->a1 Regenerate surface a2 Calculate ka, kd, and KD a1->a2

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-5-methylpyridine-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical causality behind each procedural choice, ensuring a culture of safety and compliance in the laboratory.

Executive Summary of Critical Disposal Mandates

The disposal of this compound is governed by its classification as a hazardous chemical waste. All personnel must adhere to the following core directives:

  • Absolute Segregation: This compound and its waste streams must never come into contact with strong acids or strong oxidizing agents.

  • Hazardous Waste Designation: All waste, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous.[1]

  • Professional Disposal: Final disposal must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2] Do not attempt to neutralize or dispose of this chemical via standard laboratory drains or trash.

Hazard Characterization and Risk Profile: A Molecular Approach

Understanding the disposal requirements begins with a chemical's structure. This compound is a multi-functional molecule, and each component contributes to its hazard profile, dictating the necessary precautions.

  • Pyridine Ring: Pyridine and its derivatives are known for their toxicity and are classified as hazardous substances.[1][3] Waste containing pyridine is often designated as a U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

  • Organochloride Moiety (-Cl): Chlorinated organic compounds can be environmentally persistent. Disposal via incineration requires specialized facilities capable of scrubbing acidic gases (like HCl) produced during combustion.

  • Nitrile Group (-C≡N): This is the most critical functional group from a disposal safety perspective. In the presence of strong acids or high heat, nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[5][6] This reactivity mandates the strict exclusion of acids from its waste stream.

The combined hazards are summarized in the table below, based on available Safety Data Sheet (SDS) information.[7]

Hazard AttributeClassification & StatementGHS Pictogram
Acute Oral Toxicity H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Personnel Protection and Engineering Controls

Prior to handling the chemical for disposal, ensure all appropriate safety measures are in place. These controls are mandated by OSHA's Laboratory Standard to protect workers from chemical hazards.[8][9][10]

Control TypeSpecification and Rationale
Engineering Controls All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[12]
Hand Protection Double-layered nitrile gloves are recommended to protect against skin contact.[5] Check manufacturer compatibility charts for prolonged exposure.
Body Protection A fully-buttoned, flame-resistant lab coat must be worn.[11][12]
Footwear Closed-toe shoes are required at all times in the laboratory.[11]

Step-by-Step Disposal Protocol

The proper segregation and containment of waste are the cornerstones of safe disposal.[2][13] Follow this workflow to manage different waste streams containing this compound.

G cluster_0 Disposal Workflow for this compound start Identify Waste Stream waste_type What is the physical state? start->waste_type solid_waste Solid Waste (Unused reagent, contaminated weigh boats, spatulas, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solutions, solvent rinses) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, disposable lab coats, bench paper) waste_type->ppe_waste PPE solid_container Place in a dedicated, wide-mouth HDPE container labeled 'Hazardous Waste - Solid' solid_waste->solid_container solid_label Add full chemical name and 'No Acids' warning to label solid_container->solid_label seal_store Securely seal container when not adding waste. solid_label->seal_store liquid_container Collect in a sealable, compatible container labeled 'Hazardous Waste - Liquid' liquid_waste->liquid_container liquid_label Add full chemical name, solvent composition, and 'No Acids' warning to label liquid_container->liquid_label liquid_label->seal_store ppe_container Place in a designated hazardous waste bag or lined container ppe_waste->ppe_container ppe_label Label container 'Hazardous Waste - Contaminated PPE' ppe_container->ppe_label ppe_label->seal_store storage_area Store in a designated, ventilated, and secure Satellite Accumulation Area (SAA). seal_store->storage_area final_disposal Arrange for pickup by EHS or licensed waste contractor. storage_area->final_disposal end Disposal Complete final_disposal->end

Caption: Disposal Decision Workflow

Solid Waste Disposal
  • Collection: Collect unreacted this compound, contaminated weigh boats, and other solid labware into a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the date of generation, and a clear warning: "No Acids." [5]

Liquid Waste Disposal
  • Collection: Collect all solutions containing the compound, including mother liquors and solvent rinses, into a sealable, leak-proof hazardous waste container.[14]

  • Compatibility: Ensure the waste container is compatible with the solvents used. Do not mix this waste stream with other incompatible chemical wastes.[15]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent composition (e.g., "in Methanol/DCM"), and the warning: "No Acids." [5]

Contaminated PPE and Consumables
  • Segregation: Dispose of all contaminated gloves, disposable lab coats, bench paper, and silica gel in a designated hazardous waste bag or a lined container separate from solid and liquid chemical waste.[1]

  • Labeling: Ensure the container is clearly marked as "Hazardous Waste - Contaminated Lab Debris."

Decontamination and Spill Management

Accidental spills must be handled immediately and correctly to mitigate exposure and prevent hazardous reactions.[11] The presence of the nitrile group requires a specific decontamination protocol.

G cluster_1 Spill Decontamination Process spill Spill Occurs alert Alert personnel and evacuate immediate area spill->alert ppe Don appropriate PPE (double gloves, goggles, lab coat, respirator if powder) alert->ppe contain Contain spill with an inert absorbent (vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a hazardous waste container contain->collect decon_step1 Wipe spill area with a pH 10 buffer solution. collect->decon_step1 decon_step2 Follow with a freshly prepared 10% bleach solution. (CAUTION: Perform in fume hood) decon_step1->decon_step2 decon_step3 Wipe with soap and water decon_step2->decon_step3 collect_wipes Collect all cleaning materials as hazardous waste decon_step3->collect_wipes end_decon Decontamination Complete collect_wipes->end_decon

Caption: Spill Decontamination Process

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert others in the vicinity and secure the area.

  • Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization. For a liquid spill, surround the area with absorbent pads.[1]

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: This is a two-step chemical process to address the nitrile hazard and should be performed within a fume hood:[5]

    • First, wipe the spill surface with a pH 10 buffer solution. The basic conditions prevent HCN formation.

    • Next, wipe the area with a freshly prepared 10% aqueous bleach (sodium hypochlorite) solution. This acts as an oxidizing agent to break down the nitrile/cyanide moiety.

  • Final Clean: Perform a final wipe with soap and water.

  • Dispose: All cleanup materials, including contaminated absorbents and wipes, must be disposed of as hazardous waste.[1]

Regulatory and Compliance Framework

All disposal procedures must comply with federal, state, and local regulations. The primary governing bodies in the United States are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for identifying and managing hazardous waste from "cradle to grave."[14][16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposures to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), which includes procedures for safe removal of contaminated waste.[10][17]

Your institution's EHS office is the primary resource for ensuring compliance with these regulations and should be consulted for any specific questions regarding waste disposal procedures.

References

Personal protective equipment for handling 6-Chloro-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6-Chloro-5-methylpyridine-2-carbonitrile

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to work safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound (CAS No. 875293-89-3). Our goal is not just to prevent accidents but to build a culture of intrinsic safety through understanding the "why" behind each protocol. This compound is a valuable building block, but its handling requires meticulous attention to detail due to its specific hazard profile.

Hazard Analysis: Understanding the Risk Profile

This compound is a solid substance that presents multiple health hazards upon exposure. Authoritative safety data sheets (SDS) classify it with the following key hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The causality is clear: the chemical structure of this pyridine derivative allows it to react with biological tissues, leading to irritation and toxicity. The nitrile group and chlorinated ring are reactive moieties that demand respect and a proactive safety posture. Inhalation of the solid as a dust or fume, direct contact with skin or eyes, and accidental ingestion are the primary routes of exposure we must eliminate.

Core Directive: Personal Protective Equipment (PPE)

Your first line of defense is a combination of engineering controls and appropriate PPE. All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3] The following table summarizes the mandatory PPE.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles are mandatory at all times. The H319 classification ("Causes serious eye irritation") means any contact could lead to significant injury.[1][4] Goggles must provide a full seal around the eyes. A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring large quantities or working with the material under pressure.[5]
Skin & Body Flame-Resistant (FR) Lab Coat & Chemical ApronA fully buttoned, flame-resistant lab coat is the minimum requirement. For handling quantities greater than a few grams or during solution-based work, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Hands Nitrile Gloves (Double-gloving recommended)Due to the H315 classification ("Causes skin irritation"), robust glove selection is critical. While specific breakthrough data for this compound is not widely available, nitrile gloves offer good splash protection for pyridine derivatives.[2][3] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber and always consult the manufacturer's compatibility chart.[6] Double-gloving is a best practice to protect against tears and to allow for safe removal of the outer, contaminated glove.
Respiratory NIOSH-approved Respirator (as needed)All weighing and handling of the solid powder must occur in a fume hood to prevent dust inhalation, which can cause respiratory irritation (H335).[4] If work must be performed outside of a hood where dust generation is possible, a NIOSH-approved N95 respirator is required at a minimum. Ensure you are medically cleared and fit-tested for respirator use.[6]
Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself. A flawed procedure can lead to self-contamination.

  • Inspect All PPE: Before you begin, visually inspect every item for damage, degradation, or contamination.

  • Don Lab Coat: Ensure it is fully buttoned.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Chemical Splash Goggles: Fit them securely to your face.

  • Don Face Shield: If required by your risk assessment.

  • Don Outer Gloves: Pull the second pair of gloves on, ensuring the cuffs go over the sleeves of your lab coat.

This sequence is designed to move from most contaminated to least contaminated.

  • Inspect Outer Gloves: Check for any visible contamination.

  • Remove Outer Gloves: Using a gloved hand, peel the first glove off from the cuff, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of them immediately in the designated hazardous waste container.[7]

  • Remove Face Shield: Handle by the headband, avoiding touching the front surface.

  • Remove Lab Coat: Unbutton and remove by rolling it away from your body, keeping the contaminated exterior folded inward.

  • Remove Goggles: Handle by the strap.

  • Remove Inner Gloves: Perform the same removal technique as with the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[8]

The following workflow illustrates the critical donning and doffing sequences.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Don Lab Coat Don2 2. Don Goggles Don1->Don2 Don3 3. Don Face Shield (if needed) Don2->Don3 Don4 4. Don Gloves (over cuff) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. WASH HANDS Doff5->Doff6

Fig 1. Sequential workflow for donning and doffing PPE.
Operational and Disposal Plans

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents.[9] The storage location should be clearly labeled and secured.

Minor Spill (Solid):

  • Ensure appropriate PPE is worn, including respiratory protection.

  • Cordon off the area to prevent others from entering.

  • Gently sweep or scoop the solid material into a labeled, sealable hazardous waste container. Avoid generating dust.[7][8]

  • Wipe the spill area with a suitable solvent (consult your institution's safety office) and paper towels, placing all cleaning materials into the waste container.

  • Decontaminate any tools used.

Major Spill:

  • Evacuate the immediate area.

  • Alert others and activate your facility's emergency response team or call emergency services.[1]

  • Prevent entry into the contaminated area.

  • Provide the responding team with the Safety Data Sheet.

All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous waste.[7]

  • Collect all waste in a clearly labeled, sealed, and compatible container.[6]

  • The container label should include the chemical name: "this compound" and appropriate hazard warnings.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into sewers or waterways.[7][8]

Emergency Response Plan: Exposure

Immediate and correct first aid is vital. Eyewash stations and safety showers must be accessible and tested regularly.[10]

  • Skin Contact: Immediately proceed to the nearest safety shower and wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][11] Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

The following decision tree outlines the immediate actions required upon accidental exposure.

Emergency_Response cluster_routes cluster_actions Start EXPOSURE OCCURS Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest ActionSkin Remove Contaminated Clothing Proceed to Safety Shower Flush with Soap & Water for 15 min Skin->ActionSkin ActionEye Proceed to Eyewash Station Hold Eyelids Open Flush with Water for 15 min Eye->ActionEye ActionInhale Move to Fresh Air Provide Artificial Respiration if Needed Inhale->ActionInhale ActionIngest DO NOT Induce Vomiting Rinse Mouth with Water Ingest->ActionIngest End SEEK IMMEDIATE MEDICAL ATTENTION ActionSkin->End ActionEye->End ActionInhale->End ActionIngest->End

Fig 2. Decision-making workflow for emergency exposure response.

By integrating this expert-level knowledge of procedural safety into your daily laboratory operations, you build a foundation of trust in your ability to handle complex reagents safely and effectively.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-methylpyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-methylpyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.